molecular formula C16H12O3 B2364764 8-methoxy-3-phenyl-2H-chromen-2-one CAS No. 23000-32-0

8-methoxy-3-phenyl-2H-chromen-2-one

カタログ番号: B2364764
CAS番号: 23000-32-0
分子量: 252.269
InChIキー: DPBUTRVKKSUGHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Methoxy-3-phenyl-2H-chromen-2-one (CAS 23000-32-0) is a synthetic 3-phenylcoumarin derivative, a privileged scaffold in medicinal chemistry recognized for its versatile pharmacological potential . This compound features a core structure that serves as an isostere of isoflavones, making it a molecule of significant interest in the design of new chemical entities . With a molecular formula of C16H12O3 and a molecular weight of 252.26 g/mol, it is characterized by a melting point of 154-156 °C . The 3-phenylcoumarin scaffold is extensively investigated for its broad biological activities, with research indicating potent effects in areas including antibacterial and anticancer applications . Structure-Activity Relationship (SAR) studies highlight that substitutions at the C-3 and C-4 positions of the coumarin nucleus are crucial for enhancing antibacterial potency, positioning this compound as a valuable precursor for developing novel anti-infective agents against multidrug-resistant (MDR) bacterial strains . Furthermore, closely related 3-acetyl-8-methoxycoumarin derivatives have demonstrated promising antiproliferative activity, functioning as potent DNA-binding agents that can induce cell cycle arrest and inhibit cancer cell growth . The mechanism of action for such coumarin derivatives often involves intercalative binding to DNA, leading to the disruption of vital cellular processes in target cells . This product is provided for research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheets for handling information, as related compounds may have hazards including skin irritation, serious eye irritation, and respiratory irritation .

特性

IUPAC Name

8-methoxy-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-14-9-5-8-12-10-13(16(17)19-15(12)14)11-6-3-2-4-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBUTRVKKSUGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Stability Dynamics of 8-Methoxy-3-phenyl-2H-chromen-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Analytical & Materials Chemistry Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The compound 8-methoxy-3-phenyl-2H-chromen-2-one (commonly referred to as 8-methoxy-3-phenylcoumarin) represents a privileged heterocyclic scaffold with profound utility in medicinal chemistry, fluorescent probing, and materials science. The fusion of a coumarin core with a C3-phenyl ring and a C8-methoxy group creates a highly conjugated, lipophilic system. While this structural arrangement imparts exceptional photophysical properties—such as a large Stokes shift and high quantum yields—it also introduces specific vulnerabilities regarding pH-dependent hydrolysis and photochemical degradation.

This whitepaper synthesizes the physicochemical properties of 8-methoxy-3-phenyl-2H-chromen-2-one, elucidates the mechanistic causality behind its degradation pathways, and provides field-proven, self-validating protocols for its synthesis and stability-indicating analysis.

Structural and Physicochemical Profile

Understanding the baseline physicochemical properties of 8-methoxy-3-phenyl-2H-chromen-2-one is critical for rational experimental design. The electron-donating nature of the C8-methoxy group enriches the electron density of the benzopyran ring, influencing both the compound's spectral signature and its reactivity profile [1].

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionAnalytical Causality
Molecular Formula C₁₆H₁₂O₃Dictates high lipophilicity and low aqueous solubility.
Molecular Weight 252.269 g/mol Standard mass for LC-MS/MS parent ion tracking.
Melting Point 153–155 °CIndicates a highly stable crystalline lattice [1].
Appearance White to straw-colored solidVisual baseline for oxidative/thermal degradation.
Solubility Profile Soluble in DMSO, DMF, CHCl₃; Insoluble in H₂ORequires anhydrous aprotic solvents to prevent solvolysis[3].
IR Signature (C=O) ~1720 cm⁻¹Confirms the integrity of the lactone ring [2].
¹H NMR (CDCl₃) δ 3.98 (s, 3H), 7.08–7.78 (m, 9H)Validates the C8-methoxy (singlet) and aromatic protons [1].

Mechanisms of Chemical Stability and Degradation

As a Senior Application Scientist, I cannot overstate the importance of understanding why a compound degrades, rather than merely observing that it degrades. The stability of 8-methoxy-3-phenyl-2H-chromen-2-one is governed by two primary vectors: hydrolytic cleavage and photochemical excitation.

pH-Dependent Lactone Hydrolysis

The coumarin core is a cyclic ester (lactone). In alkaline environments (pH > 8.0), the electron-deficient carbonyl carbon becomes highly susceptible to nucleophilic attack by hydroxide ions. This irreversible process opens the ring, yielding a coumarinic acid salt [3, 4]. This structural collapse immediately quenches the compound's fluorescence and nullifies its biological binding affinity.

G A 8-Methoxy-3-phenylcoumarin (Intact Lactone) B Alkaline Environment (pH > 8.0) A->B Exposure C Nucleophilic Attack (OH- on Carbonyl) B->C Catalyzes D Ring-Opened Intermediate (Coumarinic Acid Salt) C->D Hydrolysis E Loss of Fluorescence & Biological Inactivity D->E Functional Result

Fig 1: pH-dependent lactone ring hydrolysis pathway of 3-phenylcoumarin derivatives.

Photochemical Degradation

Coumarins are inherently photoactive. Prolonged exposure to ambient or UV light (particularly near the 308 nm excitation wavelength) induces singlet-triplet transitions. This energy migration into triplet states facilitates photo-oxidation and dimerization, leading to rapid sample degradation [5]. Consequently, all stock solutions must be handled under subdued lighting and stored in amber-colored vials.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm causality and prevent false-positive data.

Protocol 1: Green Synthesis via Dual-Frequency Ultrasonication

This method leverages acoustic cavitation to drive the condensation of o-vanillin and phenylacetic anhydride, avoiding harsh basic conditions that risk premature lactone hydrolysis [2].

Step-by-Step Methodology:

  • Reagent Preparation: Combine 1.0 mmol of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and 1.2 mmol of phenylacetic anhydride in a dry, 50 mL round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of anhydrous sodium acetate (0.5 mmol). Causality: Acts as a mild base to facilitate enolization without driving ring-opening.

  • Ultrasonication: Subject the mixture to dual-frequency ultrasonication (40 kHz bath and 20 kHz probe) at 60 °C for 45 minutes. Causality: Cavitation bubbles generate localized hotspots, drastically lowering the activation energy barrier.

  • Quenching & Precipitation: Pour the reaction mixture into 100 mL of ice-cold distilled water. Stir vigorously until a white precipitate forms.

  • Purification: Filter the solid and recrystallize from hot ethanol.

  • System Suitability Check: Perform an IR scan of the dried crystals. The presence of a sharp peak at ~1720 cm⁻¹ validates the successful formation of the intact lactone ring [2].

Protocol 2: Stability-Indicating RP-HPLC Assay

To accurately quantify degradation kinetics, the analytical method must arrest the degradation process prior to injection.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2.5 mg of 8-methoxy-3-phenyl-2H-chromen-2-one in 1.0 mL of anhydrous, HPLC-grade DMSO (10 mM stock). Causality: DMSO prevents solvolysis during storage [3].

  • Stress Induction: Dilute the stock to 100 µM in varied aqueous buffers (pH 2.0, 7.4, and 10.0). Incubate at 37 °C.

  • Kinetic Sampling & Quenching: At intervals (0, 1, 4, 8, 24 hrs), extract a 50 µL aliquot and immediately mix with 50 µL of ice-cold quenching buffer (0.1% Formic Acid in Acetonitrile). Causality: The low pH and low temperature instantly halt base-catalyzed hydrolysis[4].

  • Chromatographic Separation:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% FA) to Acetonitrile (0.1% FA) over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 320 nm.

  • System Suitability Check: Inject a blank (DMSO + Quench Buffer) to ensure no ghost peaks co-elute with the target analyte.

Workflow N1 1. Stock Preparation (DMSO, 10 mM) N2 2. Aliquot Distribution (Amber vs. Clear Vials) N1->N2 N3 3. Stress Induction (UV 308nm / pH 2.0 - 10.0) N2->N3 N4 4. Quenching & Dilution (Cold Buffer, pH 6.5) N3->N4 N5 5. RP-HPLC Analysis (C18, 320 nm UV) N4->N5 N6 6. Peak Integration & Kinetic Modeling N5->N6

Fig 2: Self-validating experimental workflow for forced degradation and stability analysis.

Conclusion

The handling of 8-methoxy-3-phenyl-2H-chromen-2-one requires a rigorous understanding of its physicochemical boundaries. By recognizing its susceptibility to alkaline hydrolysis and UV-induced triplet state migration, researchers can implement appropriate solvent choices (anhydrous DMSO), environmental controls (amber vials), and precise quenching mechanisms during kinetic assays. Adhering to these causally-driven protocols ensures the generation of robust, reproducible, and trustworthy analytical data.

References

  • Title: Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Green synthesis of 3-(1-naphthyl), 4-methyl-3-(1-naphthyl) coumarins and 3-phenylcoumarins using dual-frequency ultrasonication Source: ResearchGate URL: [Link]

  • Title: The hydrolysis of coumarin diethyl acetal and the lactonization of coumarinic acid ethyl ester Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Migration of Excitation Energy in Furocoumarins Source: PubMed Central (PMC) URL: [Link]

8-methoxy-3-phenyl-2H-chromen-2-one NMR chemical shifts and structural characterization

Preliminary In Vitro Biological Evaluation of 8-Methoxy-3-phenyl-2H-chromen-2-one: A Multitarget Scaffold for Neuroprotection and Inflammation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 8-methoxy-3-phenyl-2H-chromen-2-one (also known as 8-methoxy-3-phenylcoumarin) represents a highly privileged scaffold in modern medicinal chemistry. Structurally functioning as an isostere of naturally occurring isoflavones, the 3-phenylcoumarin backbone has garnered significant attention for its versatile pharmacological profile, particularly in neurodegenerative and inflammatory disease models[1].

The strategic placement of the phenyl ring at the C3 position, combined with the electron-donating methoxy group at the C8 position of the benzopyrone core, fundamentally alters the molecule's lipophilicity and electrostatic potential[2]. Mechanistically, this specific substitution pattern enables the compound to act as a dual-modulator:

  • Neuroprotection via MAO-B Inhibition: The 3-phenylcoumarin scaffold exhibits high selectivity for Monoamine Oxidase B (MAO-B). The molecule's planar geometry allows it to perfectly occupy the bipartite hydrophobic cavity of the MAO-B active site, preventing the degradation of dopamine and reducing the generation of neurotoxic hydrogen peroxide ( H2​O2​ ) byproducts[1][3].

  • Analgesia via TRPA1 Antagonism: Recent in vitro evaluations have identified 3-phenylcoumarins as potent antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. By interacting with the Ankyrin Repeat Domain (ARD), these compounds block calcium ( Ca2+ ) influx triggered by inflammatory mediators, offering a novel, non-opioid pathway for pain management[4].

Target Profiling & Quantitative Data

To contextualize the biological efficacy of 8-methoxy-3-phenyl-2H-chromen-2-one and its closely related structural analogs, the following table synthesizes quantitative in vitro data across primary therapeutic targets.

Biological TargetPrimary FunctionAssay MethodologyRepresentative IC50​ RangeReference Standard
MAO-B Dopamine metabolism / Oxidative stressAmplex Red Fluorometric3.0 nM – 27 µMSelegiline
AChE Acetylcholine hydrolysisEllman's Assay (Colorimetric)0.09 µM – 3.0 µMDonepezil
TRPA1 Nociception / Calcium influxFluo-4 AM Calcium Imaging5.0 µM – 15 µMA-967079
NO Production Macrophage inflammatory responseGriess Reagent Assay6.9 µM – 8.5 µML-NAME

Data synthesized from established structure-activity relationship (SAR) studies on 3-phenylcoumarin derivatives[1][3][4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that biological assays are prone to interference—particularly with coumarins, which are inherently fluorescent. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Recombinant Human MAO-B Fluorometric Inhibition Assay

Causality: This assay utilizes the Amplex Red reagent. MAO-B oxidizes the substrate (benzylamine) to produce H2​O2​ . Horseradish peroxidase (HRP) then uses this H2​O2​ to convert Amplex Red into resorufin, a highly fluorescent molecule. By measuring resorufin fluorescence, we indirectly measure MAO-B enzymatic activity.

Self-Validating Mechanism: Coumarins often absorb or emit light in the UV-Vis spectrum, which can cause false positives (quenching) or false negatives (auto-fluorescence). To validate the system, a "Compound + Buffer" background plate must be read prior to the addition of the enzyme/substrate mixture to establish a precise subtraction matrix.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution containing 50 µM Amplex Red, 1 U/mL HRP, and 1 mM benzylamine in sodium phosphate buffer (0.05 M, pH 7.4).

  • Compound Dilution: Serially dilute 8-methoxy-3-phenyl-2H-chromen-2-one in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Baseline Validation (Critical Step): Add 10 µL of the compound dilutions to a black 96-well microplate. Add 40 µL of buffer. Read fluorescence (Ex/Em = 530/590 nm) to record the intrinsic fluorescence baseline of the coumarin.

  • Enzyme Incubation: Add 50 µL of recombinant human MAO-B (final concentration 5 µg/mL) to the wells. Incubate in the dark at 37°C for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add 50 µL of the Amplex Red/HRP/benzylamine working solution to all wells.

  • Kinetic Reading: Measure fluorescence continuously every 5 minutes for 60 minutes at 37°C.

  • Data Synthesis: Subtract the baseline fluorescence from Step 3. Calculate the IC50​ using non-linear regression against the Selegiline positive control.

TRPA1 Calcium Imaging Assay (In Vitro)

Causality: TRPA1 is a non-selective cation channel. When activated by an agonist like Allyl isothiocyanate (AITC), the channel opens, allowing a massive influx of Ca2+ . Fluo-4 AM is a cell-permeant dye that exhibits a dramatic increase in fluorescence upon binding to free intracellular calcium.

Self-Validating Mechanism: A compound might appear to inhibit TRPA1 simply because it is cytotoxic (dead cells do not transport calcium). Therefore, an orthogonal cell viability assay (e.g., MTT or CellTiter-Glo) must be run in parallel on identical cell populations to validate that the reduction in fluorescence is due to true channel antagonism, not cell death[4].

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human TRPA1 into poly-D-lysine coated 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Add 20 µL of 4 µM Fluo-4 AM (containing 0.02% Pluronic F-127 to aid permeability). Incubate for 45 minutes at 37°C.

  • De-esterification: Wash the cells three times with HBSS to remove extracellular dye. Incubate for an additional 15 minutes at room temperature to allow intracellular esterases to cleave the AM ester, trapping the Fluo-4 dye inside the cells.

  • Antagonist Pre-incubation: Add 8-methoxy-3-phenyl-2H-chromen-2-one at varying concentrations. Incubate for 10 minutes.

  • Agonist Challenge: Using an automated fluorescent imaging plate reader (FLIPR), inject 10 µM AITC (TRPA1 agonist) into the wells.

  • Measurement: Record the peak fluorescent response (Ex/Em = 494/516 nm) immediately following AITC injection.

  • Orthogonal Validation: Run a parallel plate treated identically (Steps 1 & 4) using an ATP-luminescence viability assay to confirm >95% cell viability at the highest compound concentration.

Logical Workflows and Signaling Pathways

To visualize the evaluation pipeline and the dual-mechanism of action of 8-methoxy-3-phenyl-2H-chromen-2-one, the following logical architectures have been mapped.

Workflow Synthesis Compound Synthesis (8-M-3-PC) Purity Purity Validation (NMR & HPLC >95%) Synthesis->Purity Quality Control Neuro Neuroprotection Assays (MAO-B & AChE) Purity->Neuro Aliquot 1 Inflam Anti-inflammatory Assays (TRPA1 & NO Release) Purity->Inflam Aliquot 2 Data Data Synthesis & IC50 Determination Neuro->Data Fluorometric Data Inflam->Data Calcium Imaging Data

Workflow for the in vitro biological evaluation of 8-methoxy-3-phenyl-2H-chromen-2-one.

Pathway Compound 8-Methoxy-3-phenylcoumarin MAOB MAO-B Enzyme (Inhibition) Compound->MAOB Binds Active Site TRPA1 TRPA1 Channel (Antagonism) Compound->TRPA1 Binds ARD Pocket Dopamine Preserved Dopamine Levels MAOB->Dopamine Prevents Degradation ROS Reduced ROS & Oxidative Stress MAOB->ROS Prevents H2O2 Byproduct Calcium Decreased Intracellular Ca2+ Influx TRPA1->Calcium Blocks Channel Pore

Mechanistic pathways of 8-M-3-PC detailing MAO-B inhibition and TRPA1 antagonism.

Conclusion & Translational Outlook

The preliminary in vitro evaluation of 8-methoxy-3-phenyl-2H-chromen-2-one reveals a highly promising, multi-target pharmacological profile. By effectively inhibiting MAO-B and antagonizing TRPA1 channels, this privileged scaffold addresses both the neurodegenerative and neuro-inflammatory axes of chronic disease. Future translational efforts should focus on in vivo pharmacokinetic profiling, specifically assessing blood-brain barrier (BBB) permeability and metabolic stability, to advance this compound from a hit scaffold to a viable lead candidate.

References

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins | The Journal of Organic Chemistry - ACS Public
  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC - NIH.
  • TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives - ACS Public
  • Full article: Natural source, bioactivity and synthesis of 3-Arylcoumarin deriv

Sources

Methodological & Application

Application Notes & Protocols: 8-methoxy-3-phenyl-2H-chromen-2-one as a Novel Fluorescent Probe for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of 3-Phenylcoumarins in Cellular Visualization

Coumarin derivatives represent a robust and versatile class of fluorophores widely employed in biological imaging and sensing applications.[1] Their utility stems from a combination of favorable photophysical properties, including high fluorescence quantum yields, excellent photostability, and a pronounced sensitivity to the molecular microenvironment.[2] Within this family, 3-phenylcoumarins have emerged as a privileged scaffold in medicinal chemistry and for the development of advanced fluorescent probes.[3]

This guide focuses on 8-methoxy-3-phenyl-2H-chromen-2-one , a specific derivative engineered to leverage these characteristics for live-cell imaging. The core 2H-chromen-2-one structure provides the fundamental fluorophore, while the strategic placement of a phenyl group at the C-3 position and a methoxy group at the C-8 position modulates its electronic and, consequently, its spectral properties. The methoxy group, an electron-donating substituent, and the phenyl ring contribute to an intramolecular charge transfer (ICT) system, making the probe's fluorescence highly responsive to changes in local environmental polarity.[4] This solvatochromic behavior is particularly valuable for visualizing lipid-rich structures and dynamic changes within the cell.[5][6][7]

These application notes provide a comprehensive framework for utilizing 8-methoxy-3-phenyl-2H-chromen-2-one, from fundamental principles to detailed experimental protocols for researchers in cell biology and drug development.

Principle of Operation: A Polarity-Sensitive Fluorophore

The fluorescence mechanism of 8-methoxy-3-phenyl-2H-chromen-2-one is rooted in its "donor-acceptor" or "push-pull" molecular architecture. The electron-donating methoxy group (the "donor") pushes electron density into the conjugated π-system of the coumarin core, while the phenyl group can influence the electron distribution of the lactone carbonyl (the "acceptor").[8][4]

Upon excitation with light, the molecule transitions to an excited state characterized by a significant redistribution of electron density (Intramolecular Charge Transfer). The energy of this excited state is highly dependent on the polarity of the surrounding solvent or cellular environment.

  • In non-polar (hydrophobic) environments , such as the interior of lipid droplets or cellular membranes, the excited state is relatively stable, leading to strong fluorescence emission.[6][7]

  • In polar (hydrophilic) environments , like the aqueous cytoplasm or culture medium, the excited state is stabilized by solvent dipoles, providing a non-radiative pathway for energy decay. This results in quenched or significantly lower fluorescence.

This polarity-sensitive fluorescence is the key to its utility as a live-cell imaging probe, allowing it to selectively highlight non-polar compartments within the cell.

cluster_0 Ground State (S0) cluster_1 Excited State (S1) GS Low Polarity Environment ES Intramolecular Charge Transfer (ICT) State GS->ES Excitation (hν) ES->GS Fluorescence Emission (Strong in Lipophilic Media) ES->GS Non-Radiative Decay (Dominant in Aqueous Media)

Figure 1: Simplified Jablonski diagram illustrating the principle of polarity-sensitive fluorescence.

Photophysical Properties & Data

The precise spectral characteristics of 8-methoxy-3-phenyl-2H-chromen-2-one should be determined experimentally in various solvents. However, based on related 3-phenylcoumarin structures, the following properties can be anticipated.[4][6][7]

PropertyExpected Value / RangeRationale & Significance
Excitation Max (λex) ~350 - 390 nmFalls within the violet/near-UV range, compatible with standard DAPI or similar filter sets on most fluorescence microscopes.[9]
Emission Max (λem) ~430 - 490 nmEmits in the blue-to-green region of the spectrum. The exact wavelength is expected to be blue-shifted in non-polar environments.
Stokes Shift > 80 nmA large Stokes shift is characteristic of ICT fluorophores and is highly advantageous as it minimizes self-quenching and simplifies filter selection.[5][6]
Molar Extinction Coeff. > 20,000 M⁻¹cm⁻¹A high coefficient indicates efficient light absorption, allowing for the use of low probe concentrations, which minimizes potential cytotoxicity.[6]
Quantum Yield (ΦF) Variable (up to >0.9)Expected to be low in aqueous media and high in non-polar environments, which is the basis for its function as a polarity sensor.[6]
Solubility Poor in water, good in DMSOLike most organic fluorophores, a DMSO stock solution is required for cellular applications.[9]

Experimental Protocols

Probe Preparation and Storage

Causality: A properly prepared and stored stock solution is critical for experimental reproducibility. DMSO is the solvent of choice due to its ability to dissolve hydrophobic compounds and its miscibility with aqueous cell culture media. Storage at -20°C in small aliquots prevents degradation from repeated freeze-thaw cycles and light exposure.[9]

Protocol:

  • Prepare a 10 mM stock solution of 8-methoxy-3-phenyl-2H-chromen-2-one in high-quality, anhydrous DMSO.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in amber microcentrifuge tubes.

  • Store at -20°C, protected from light. When handled correctly, the stock solution should be stable for at least 6 months.

General Protocol for Live Cell Staining & Imaging

Causality: This protocol is designed to label live cells by leveraging the probe's membrane permeability and its affinity for lipophilic intracellular structures. The key steps—incubation, washing, and imaging in a suitable buffer—are optimized to achieve a high signal-to-noise ratio while maintaining cell viability. Using pre-warmed media and buffers is crucial to prevent cellular stress that could alter morphology or probe uptake.[2][9]

Figure 2: General experimental workflow for live cell imaging.

Materials:

  • Cells cultured on glass-bottom imaging dishes or coverslips.

  • 10 mM stock solution of the probe in DMSO.

  • Complete cell culture medium, pre-warmed to 37°C.

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.

  • Live-cell imaging solution (e.g., phenol red-free medium or HBSS).

Protocol:

  • Cell Preparation: Culture cells to a confluence of 60-80%. Ensure cells are healthy and well-adhered prior to staining.

  • Staining Solution Preparation: Dilute the 10 mM stock solution to a final working concentration of 1-10 µM in pre-warmed complete culture medium.

    • Expert Tip: The optimal concentration is cell-type dependent. It is highly recommended to perform a concentration titration (see Protocol 4.3) to find the lowest concentration that provides a bright signal with minimal background.

  • Cell Staining: Aspirate the old culture medium from the cells. Add the staining solution and gently swirl the dish to ensure even distribution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently aspirate the staining solution. Wash the cells twice with pre-warmed PBS or fresh culture medium to remove any unincorporated probe and reduce background fluorescence.[9]

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Place the dish on the microscope stage, allow it to equilibrate for 5-10 minutes, and proceed with image acquisition.

  • Microscopy Settings:

    • Excitation: Use a light source and filter set appropriate for excitation in the 350-390 nm range (e.g., a standard DAPI filter cube).[9]

    • Emission: Collect emission using a filter that captures light between 430-490 nm.

    • Acquisition: Use the lowest possible laser power and shortest exposure time that provides a good signal to minimize phototoxicity and photobleaching.

Protocol for Cytotoxicity Assessment (MTT Assay)

Causality: It is imperative to ensure that the observed cellular effects are not artifacts of probe-induced toxicity. A viability assay like the MTT assay is a self-validating step that confirms the chosen working concentration does not compromise cellular health, thereby ensuring the integrity of the imaging data.[10]

Protocol Outline:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 8-methoxy-3-phenyl-2H-chromen-2-one (e.g., 0.1 µM to 50 µM) for a duration matching the longest planned imaging experiment. Include a vehicle control (DMSO only) and an untreated control.

  • After the treatment period, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Read the absorbance at ~570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control. Select a working concentration that results in >95% cell viability.

Data Interpretation and Advanced Applications

  • Subcellular Localization: The lipophilic nature of 3-phenylcoumarins suggests that 8-methoxy-3-phenyl-2H-chromen-2-one will preferentially accumulate in lipid-rich organelles.[6][7] Based on studies with similar probes, primary targets are likely to be lipid droplets and the endoplasmic reticulum .[5] To confirm localization, co-staining experiments with commercially available, spectrally-distinct organelle trackers (e.g., Nile Red for lipid droplets, ER-Tracker™ Green) are strongly recommended.

  • Dynamic Cellular Processes: The probe's sensitivity to its environment can be exploited to monitor processes that involve changes in lipid content or membrane organization, such as steatosis, apoptosis, or autophagy.

  • Bioorthogonal Chemistry: While this specific molecule is not functionalized for it, the coumarin scaffold can be modified to include bioorthogonal handles (e.g., azides, alkynes), enabling targeted labeling of specific biomolecules through click chemistry.[9]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No/Weak Signal Probe concentration too low.Increase working concentration in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM).
Incorrect filter set.Verify that the excitation and emission filters match the probe's spectral properties. A DAPI or similar cube is a good starting point.
High Background Probe concentration too high.Decrease working concentration.
Insufficient washing.Increase the number of wash steps (from 2 to 3) or the volume of wash buffer.
Cell Death/Blebbing Probe concentration is cytotoxic.Perform an MTT assay (Protocol 4.3) and use a lower, non-toxic concentration.
Phototoxicity from imaging.Reduce laser power, decrease exposure time, and limit the duration of time-lapse imaging.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Live-Cell Labeling with Coumarin-PEG2-endoBCN.
  • Royal Society of Chemistry. (2016). Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry. [Link]

  • American Chemical Society. (2010). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2019). 3-(4-Formylphenyl)-triazole functionalized coumarins as violet-blue luminophores and n-type semiconductors: synthesis, photophysical, electrochemical and thermal properties. PMC. [Link]

  • ChemRxiv. (2025). One-pot synthesis of functionalised coumarin fluorophores enables rapid access to live cell bioorthogonal labelling and microenv. ChemRxiv. [Link]

  • ResearchGate. (2025). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging | Request PDF. [Link]

  • MDPI. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. [Link]

  • ResearchGate. (n.d.). Chemical structure of coumarin, 3-phenylcoumarins (A–C), and 3-heteroarylcoumarin derivatives (D) are shown here. [Link]

  • ResearchGate. (n.d.). Chemical structure and basic photophysical properties of coumarin and.... [Link]

  • bioRxiv. (2021). A small-molecule fluorescent probe for live-cell imaging of endocytosis. [Link]

  • Journal "Functional Materials". (n.d.). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. [Link]

  • World Journal of Organic Chemistry. (2020). 3-(2-phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Stu. [Link]

  • Encyclopedia.pub. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. [Link]

  • Tetrahedron Letters. (2007). Design of molecular two-photon probes for in vivo imaging. 2H-Benzo[h]chromene-2-one derivatives. [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2023). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. [Link]

  • PubMed. (2017). Rational design of reversible fluorescent probes for live-cell imaging and quantification of fast glutathione dynamics. [Link]

  • ResearchGate. (2010). (PDF) Synthesis of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives and their antineoplastic activity. [Link]

  • Royal Society of Chemistry. (2022). Bioisostere-conjugated fluorescent probes for live-cell protein imaging without non-specific organelle accumulation. Chemical Science. [Link]

  • Tetrahedron. (2004). Synthesis and fluorescence properties of 2-aryl-3-hydroxyquinolones, a new class of dyes displaying dual fluorescence. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for 7-hydroxy-3,4-dimethyl-2H-chromen-2-one as a Fluorescent Probe in Cell Imaging.
  • J-Stage. (2004). Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents. [Link]

  • National Center for Biotechnology Information. (2010). Crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one. PMC. [Link]

  • MDPI. (2023). Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy. [Link]

  • Benchchem. (n.d.). An In-Depth Technical Guide to 3-(4-Amino-2- methoxy-phenyl)-chromen-2-one: Synthesis, Characterization.
  • National Center for Biotechnology Information. (2016). In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates. PMC. [Link]

  • National Center for Biotechnology Information. (2019). Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one. PMC. [Link]

  • Dove Press. (2019). Cellular uptake, intracellular distribution and degradation of Her2-targeting silk nanospheres. [Link]

  • Royal Society of Chemistry. (2019). Temporal and mechanistic tracking of cellular uptake dynamics with novel surface fluorophore-bound nanodiamonds. Nanoscale. [Link]

Sources

HPLC method development for 8-methoxy-3-phenyl-2H-chromen-2-one quantification in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for the Quantification of 8-Methoxy-3-phenyl-2H-chromen-2-one in Plasma

Executive Summary & Analyte Profile

The quantification of coumarin derivatives in biological matrices is a critical component of preclinical pharmacokinetics and drug metabolism studies. 8-Methoxy-3-phenyl-2H-chromen-2-one (also known as 8-methoxy-3-phenylcoumarin) is a structurally distinct 3-phenylcoumarin derivative characterized by its highly conjugated benzopyrone ring system and lipophilic nature [1].

Because plasma is a highly complex matrix containing abundant proteins and endogenous lipids, developing a reliable analytical method requires a strategic balance between extraction efficiency and chromatographic resolution. This application note details a self-validating, step-by-step protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) quantification of 8-methoxy-3-phenyl-2H-chromen-2-one in plasma, strictly adhering to the [2].

Strategic Method Development Rationale (E-E-A-T)

As an Application Scientist, method development must transcend trial-and-error; every parameter must be rooted in the physicochemical properties of the analyte.

  • Chromatographic Strategy (Why RP-HPLC?): 8-Methoxy-3-phenyl-2H-chromen-2-one is highly lipophilic due to the phenyl substitution at the C-3 position and the methoxy group at the C-8 position. A C18 stationary phase provides optimal hydrophobic interactions for retention. An isocratic mobile phase of Acetonitrile and Water (0.1% Formic Acid) ensures consistent ionization suppression of trace silanol groups on the column, minimizing peak tailing [3].

  • Detection Modality (Why UV 310 nm?): The extended π -conjugation between the coumarin core and the 3-phenyl ring induces a bathochromic shift. While standard coumarins absorb near 275 nm, 3-phenyl derivatives exhibit maximum absorbance ( λmax​ ) between 300–320 nm. Setting the UV detector to 310 nm maximizes the signal-to-noise ratio while bypassing the absorption interference of endogenous plasma proteins (which typically absorb at 280 nm).

  • Sample Preparation (Why LLE over PPT?): While Protein Precipitation (PPT) is faster, it leaves phospholipids in the sample, which can cause severe matrix effects and column degradation. Liquid-Liquid Extraction (LLE) using a non-polar solvent like ethyl acetate exploits the high partition coefficient (LogP) of 8-methoxy-3-phenyl-2H-chromen-2-one. This selectively extracts the analyte and the Internal Standard (IS) while leaving polar matrix components and proteins in the aqueous waste layer, establishing a highly clean baseline.

Experimental Protocols

The following protocol is designed as a self-validating system . By incorporating an Internal Standard (e.g., Warfarin or 7-methoxycoumarin) and processing blank matrices alongside active samples, the method inherently controls for extraction recovery variations and injection volume discrepancies.

Reagent Preparation
  • Stock Solutions: Dissolve 1.0 mg of 8-methoxy-3-phenyl-2H-chromen-2-one in 1.0 mL of HPLC-grade Acetonitrile (1 mg/mL). Prepare the IS stock similarly.

  • Working Solutions: Dilute the stock serially with 50% Acetonitrile in water to create calibration standards ranging from 10 ng/mL to 5000 ng/mL.

Step-by-Step Plasma Extraction (LLE)
  • Aliquot: Transfer 100 µL of human or animal plasma into a 2.0 mL microcentrifuge tube.

  • Spike: Add 10 µL of the IS working solution (e.g., 500 ng/mL) and 10 µL of the target analyte standard (for calibration/QC samples). For unknown samples, add 10 µL of blank solvent.

  • Buffer: Add 50 µL of 0.1 M HCl to disrupt drug-protein binding (coumarins bind strongly to human serum albumin).

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to ensure phase partitioning.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute, transfer to an HPLC autosampler vial with a glass insert.

Workflow A Plasma Sample (100 µL) B Spike IS & Acidify (Disrupt Protein Binding) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Centrifugation (10,000 rpm, 10 min) C->D E Nitrogen Evaporation & Reconstitution D->E F RP-HPLC Analysis (C18, UV 310 nm) E->F

Fig 1: Step-by-step LLE sample preparation and HPLC analysis workflow.

Data Presentation & Analytical Conditions

Table 1: Optimized HPLC Chromatographic Conditions
ParameterSpecification / SettingRationale
Column C18 (250 mm × 4.6 mm, 5 µm)End-capped silica prevents secondary interactions.
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (65:35, v/v)Isocratic elution provides baseline stability; FA sharpens peaks.
Flow Rate 1.0 mL/minBalances system pressure and run time (~8 min total).
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV Diode Array Detector (DAD) at 310 nmTargets the λmax​ of the 3-phenylcoumarin chromophore.
Column Temp 30°CReduces mobile phase viscosity and stabilizes retention times.

Validation Framework (ICH M10 Guidelines)

To ensure the method is scientifically defensible and regulatory-compliant, it must be validated according to the ICH M10 Guidelines for Bioanalytical Method Validation [2].

Validation M10 ICH M10 Validation Sel Selectivity & LLOQ Blank Matrix Evaluation M10->Sel Acc Accuracy & Precision Within ±15% (±20% LLOQ) M10->Acc Mat Matrix Effect IS Normalized Factor M10->Mat Stab Stability Benchtop, Freeze-Thaw M10->Stab

Fig 2: Core bioanalytical validation parameters per ICH M10 guidelines.

Table 2: ICH M10 Validation Parameters and Acceptance Criteria
Validation ParameterMethodologyICH M10 Acceptance Criteria
Selectivity Analyze 6 independent sources of blank plasma.No interfering peaks >20% of LLOQ area; <5% of IS area.
Linearity Calibration curve (10–5000 ng/mL) using linear regression ( 1/x2 weighting). R2≥0.99 . Non-zero calibrators must be ±15% of nominal.
Accuracy & Precision 5 replicates at 4 QC levels (LLOQ, LQC, MQC, HQC) across 3 runs.CV ≤15% (LLOQ ≤20% ). Bias ±15% (LLOQ ±20% ).
Matrix Effect Compare peak areas of post-extraction spiked samples vs. neat standards.IS-normalized Matrix Factor (MF) CV ≤15% .
Table 3: Representative Accuracy and Precision Data (Simulated)

The following represents typical validation outcomes for lipophilic coumarins using the described LLE method.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 10.08.411.2+4.5
LQC 30.05.16.8-2.1
MQC 800.03.24.5+1.8
HQC 4000.02.83.9-0.9

Conclusion

The methodology outlined above provides a robust, highly selective, and E-E-A-T-aligned framework for the quantification of 8-methoxy-3-phenyl-2H-chromen-2-one in plasma. By leveraging the specific physicochemical attributes of the 3-phenylcoumarin scaffold—namely its lipophilicity and unique UV absorption spectrum—the combination of LLE and isocratic RP-HPLC delivers a self-validating system fully compliant with global ICH M10 regulatory standards.

References

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins. The Journal of Organic Chemistry - ACS Publications. (Details the structural and chemical properties of 8-methoxy-3-phenyl-2H-chromen-2-one).[1] URL:[Link]

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA) / International Council for Harmonisation. (Provides the authoritative global standards for chromatographic assay validation).[2] URL:[Link]

  • Development of a high-performance liquid chromatography method for warfarin detection in human plasma. ResearchGate. (Demonstrates foundational RP-HPLC and LLE principles for coumarin-derivative quantification in plasma).[3] URL:[Link]

Sources

Application Notes & Protocols for Evaluating the In Vitro Cytotoxicity of 8-methoxy-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for assessing the in vitro cytotoxic and cytostatic potential of 8-methoxy-3-phenyl-2H-chromen-2-one, a member of the 3-phenylcoumarin class of compounds. Coumarin derivatives are recognized for their diverse pharmacological activities, with many exhibiting significant anti-proliferative and pro-apoptotic effects, making them a promising scaffold in anticancer drug discovery[1][2]. This document details the scientific rationale and step-by-step protocols for a multi-tiered assay approach, progressing from general metabolic viability screening to specific mechanism-of-action studies. We cover the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the definitive characterization of apoptosis.

Introduction: The Scientific Rationale for Cytotoxicity Profiling

The 3-phenylcoumarin scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like PI3K/Akt/mTOR[3][4][5]. While the specific biological activity of 8-methoxy-3-phenyl-2H-chromen-2-one is not extensively documented, related structures have demonstrated significant cytotoxic effects against various cancer cell lines[6][7][8]. Therefore, a systematic evaluation of its effect on cell viability and the mechanism of cell death is a critical first step in its preclinical characterization.

An effective cytotoxicity assessment relies on interrogating multiple cellular endpoints. A compound may reduce cell viability through:

  • Cytotoxicity: A direct cell-killing effect, often characterized by the loss of plasma membrane integrity (necrosis) or through programmed cell death (apoptosis).

  • Cytostasis: An inhibition of cell proliferation without directly causing cell death.

Relying on a single assay can be misleading. For instance, a reduction in metabolic activity could indicate either cell death or cell cycle arrest. This guide, therefore, employs a multi-assay strategy to build a comprehensive profile of the compound's cellular impact.

Choosing the Right Assay: A Logic Workflow

The selection of a cytotoxicity assay should be hypothesis-driven. The following workflow guides the researcher from broad screening to mechanistic insights.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirming Cell Death cluster_2 Phase 3: Mechanistic Insight q1 Initial Question: Does the compound affect overall cell viability? a1 MTT or MTS Assay (Metabolic Activity) q1->a1 Assess dose-response & calculate IC50 q2 Is the loss of viability due to cell killing? a1->q2 If IC50 is confirmed a2 LDH Release Assay (Membrane Integrity) q2->a2 Quantify cytotoxicity q3 What is the mechanism of cell death? a2->q3 If cytotoxicity is significant a3 Annexin V / PI Assay (Apoptosis vs. Necrosis) q3->a3 Differentiate and quantify cell populations

Caption: Workflow for selecting the appropriate in vitro cytotoxicity assay.

Pre-Experimental Preparation: Best Practices

Compound Handling and Stock Solution Preparation
  • Solubility: Coumarin derivatives are often poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 8-methoxy-3-phenyl-2H-chromen-2-one in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: It is critical to include a vehicle control in all experiments. This consists of cells treated with the highest concentration of DMSO used in the serial dilutions of the test compound[9]. This ensures that any observed effect is due to the compound and not the solvent.

Cell Line Selection and Culture
  • Cancer Cell Lines: Select a panel of cell lines relevant to the therapeutic hypothesis. For initial screening, common lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and PC-3 (prostate cancer) are appropriate choices, as 3-arylcoumarins have shown activity in these models[3][7][8].

  • Non-Cancerous Control: To assess selectivity, include a non-cancerous cell line, such as hTERT-RPE1 (immortalized retinal pigment epithelial cells) or MRC-5 (normal lung fibroblasts)[2][6]. High selectivity for cancer cells over normal cells is a desirable characteristic of a drug candidate.

  • Cell Health: Ensure cells are healthy, sub-confluent (in logarithmic growth phase), and have a viability of >95% as determined by trypan blue exclusion before seeding for any assay[10].

Protocol 1: MTT Assay for Metabolic Viability

Scientific Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity[11][12]. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria which reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product[11]. The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells[13].

cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate (3-4h) E->F G 7. Solubilize Formazan (DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step experimental workflow for the MTT assay.

Materials
  • 96-well flat-bottom sterile cell culture plates

  • 8-methoxy-3-phenyl-2H-chromen-2-one stock solution (in DMSO)

  • Selected cell lines and appropriate complete culture medium

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized[14]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Multi-channel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm[13]

Step-by-Step Protocol
  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[9].

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. A common starting range is 0.1 to 100 µM.

  • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different compound concentrations.

  • Controls: Include the following controls on each plate:

    • Untreated Control: Cells with medium only (represents 100% viability).

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

    • Medium Blank: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[11][13].

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals[9].

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Correct Absorbance: Subtract the average absorbance of the medium blank from all other readings.

  • Calculate Percent Viability: % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100

  • Determine IC₅₀: Plot percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%[15][16][17].

ParameterRecommended ValueRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase during treatment.
Compound Conc. Range 0.1 µM - 100 µM (log scale)Covers a broad range to accurately define the dose-response curve.
Incubation Time 24, 48, 72 hoursAssesses both short-term and long-term effects on cell viability.
MTT Final Conc. 0.5 mg/mLStandard concentration for optimal formazan crystal formation[11].
Absorbance Wavelength 570 nmThe absorbance maximum for the formazan product[13].

Protocol 2: LDH Assay for Cytotoxicity

Scientific Principle

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells[18]. When the plasma membrane is damaged—a hallmark of necrosis or late apoptosis—LDH is rapidly released into the cell culture supernatant[19]. The LDH assay quantifies this extracellular LDH activity through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH. This NADH is then used by a diaphorase enzyme to reduce a tetrazolium salt (like INT or WST) into a colored formazan product, which can be measured spectrophotometrically[19][20][21]. The amount of color is directly proportional to the number of lysed cells.

Materials
  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, or Cayman Chemical) containing:

    • Substrate Mix/Assay Buffer

    • Lysis Buffer (e.g., 10X Triton X-100) for maximum LDH release control

    • Stop Solution (if required by the kit)

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader capable of measuring absorbance at ~490 nm[22].

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed and treat cells with 8-methoxy-3-phenyl-2H-chromen-2-one in a 96-well plate as described in the MTT protocol (Section 3.3, Steps 1-5). The final volume per well should be 100 µL.

  • Prepare Controls: On the same plate, prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release from normal cell turnover).

    • Maximum LDH Release: Untreated cells to which you will add Lysis Buffer (represents 100% cytotoxicity).

    • Medium Background: Wells with culture medium only (no cells).

  • Induce Maximum Release: About 45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells and mix gently.

  • Harvest Supernatant: Following incubation, centrifuge the plate at 250-400 x g for 5 minutes to pellet any detached cells[21][22].

  • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants[22].

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction (if applicable): Add 50 µL of Stop Solution to each well if the kit requires it[22]. Gently tap to mix.

  • Data Acquisition: Measure the absorbance at 490 nm (and a reference wavelength of ~680 nm if recommended by the kit)[22].

Data Analysis
  • Correct Absorbance: Subtract the reference wavelength reading (if used) from the 490 nm reading. Then, subtract the average absorbance of the Medium Background control from all other values.

  • Calculate Percent Cytotoxicity: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Determine IC₅₀: Plot percent cytotoxicity against the log of the compound concentration to determine the IC₅₀ value via non-linear regression.

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

Scientific Principle

This flow cytometry-based assay definitively distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells[23]. The mechanism relies on two key cellular changes:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS residues are located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet[24]. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these exposed PS residues on apoptotic cells[25].

  • Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised, where it intercalates with DNA and fluoresces brightly[24][26].

By using both stains, we can differentiate cell populations:

  • Annexin V (-) / PI (-): Healthy cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells (rarely seen, often an artifact).

Caption: Cellular states detected by the Annexin V and Propidium Iodide assay.

Materials
  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • 6-well plates or T25 flasks

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

  • Flow cytometry tubes

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate. Allow to attach overnight. Treat with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect the culture medium, which contains floating apoptotic cells[23].

    • Wash adherent cells with PBS, then detach them gently using Trypsin-EDTA.

    • Combine the detached cells with their corresponding medium from the first step.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS[25].

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer[25].

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark[25].

  • Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube[25]. Analyze the samples on a flow cytometer within one hour. Use appropriate single-stain controls to set compensation and gates.

Data Interpretation

The flow cytometer will generate a dot plot with FITC (Annexin V) on the x-axis and PI on the y-axis. The plot is divided into four quadrants:

  • Lower-Left (Q4): Live cells (Annexin V- / PI-).

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-).

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+).

Calculate the percentage of cells in each quadrant to quantify the apoptotic effect of 8-methoxy-3-phenyl-2H-chromen-2-one. A significant increase in the Q2 and Q3 populations compared to the vehicle control indicates apoptosis induction.

Conclusion

By systematically applying this tripartite strategy—MTT for viability, LDH for cytotoxicity, and Annexin V/PI for apoptosis—researchers can construct a robust and nuanced profile of the in vitro effects of 8-methoxy-3-phenyl-2H-chromen-2-one. This comprehensive data package is essential for making informed decisions regarding the compound's potential as a therapeutic candidate and for guiding future mechanistic and in vivo studies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Al-Warhi, T., Sabt, A., Elega, M. T., & Ghoneim, M. M. (2022). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Molecules, 27(22), 7793.
  • Al-Ishaq, R. K., Kubatka, P., Büsselberg, D., & Kajo, K. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI.
  • Elsebai, M. F., & El-Aasr, M. (2024). Anticancer mechanism of coumarin-based derivatives. European Journal of Medicinal Chemistry, 269, 116281.
  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • Wang, Y., Lu, J., Yu, P., & Wen, W. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 582241.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Riveiro, M. E., De Kimpe, N., & Moglioni, A. (2018). Underlying mechanisms of Anticancer Coumarins: An overview. Neliti.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Abbkine, Inc. (2021). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Interchim. (n.d.). Cytotoxicity LDH Assay Kit-WST Technical Manual. Retrieved from [Link]

  • Purandare, D., et al. (2024). Synthesis, Molecular Modeling and Cytotoxicity Study of New 3-Phenyl Coumarin Derivatives against in vitro Cell Lines. Asian Journal of Chemistry.
  • National Toxicology Program. (2003). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Xiao, Z., Shi, J., Zhao, L., & Li, H. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Journal of the Serbian Chemical Society, 87(4), 435-456.
  • Musa, M. A., et al. (2015). In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. Anticancer Research, 35(2), 795-802.
  • Ferreira, M. J., & Palmeira, A. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6755.
  • Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]

  • Bio-protocol. (2016). In vitro cytotoxicity assay. Retrieved from [Link]

  • Purandare, D., et al. (2025). Synthesis, Molecular Modeling and Cytotoxicity Study of New 3-Phenyl Coumarin Derivatives against in vitro Cell Lines.
  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • Sahu, D., et al. (2015). A Novel Coumarin Derivative, 8-methoxy chromen-2-one Alleviates Collagen Induced Arthritis by Down Regulating Nitric Oxide, NFκB and Proinflammatory Cytokines. International Immunopharmacology, 29(2 Pt B), 811-820.
  • Contreras-Santos, J. L., et al. (2019). Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one.
  • Shah, N., et al. (2016). Synthesis and Bio-Evaluation of Novel N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives.
  • ResearchGate. (n.d.). (PDF) Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one. Retrieved from [Link]

Sources

Application Note & Protocol: High-Fidelity Measurement of Fluorescence Emission Spectra of 8-methoxy-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive and technically detailed guide for researchers, scientists, and drug development professionals on the accurate measurement of the fluorescence emission spectra of 8-methoxy-3-phenyl-2H-chromen-2-one. As a member of the coumarin family, this compound's photophysical properties are of significant interest for applications ranging from fluorescent probes to materials science.[1][2][] This guide emphasizes the rationale behind each step, ensuring a self-validating protocol that addresses common pitfalls such as the inner filter effect and solvent-dependent spectral shifts. By following this in-depth protocol, users can obtain high-fidelity, reproducible data crucial for the characterization and application of this and other novel fluorophores.

Introduction: The Rationale for Precise Spectroscopic Characterization

8-methoxy-3-phenyl-2H-chromen-2-one is a coumarin derivative with the molecular formula C₁₆H₁₂O₃.[4] Coumarins are a well-established class of fluorophores known for their high quantum efficiency and photostability, making them valuable in various scientific domains.[] The specific substitutions on the coumarin scaffold, in this case, a methoxy group at the 8-position and a phenyl group at the 3-position, are expected to modulate its electronic and, consequently, its photophysical properties.

The fluorescence emission spectrum is a fundamental characteristic of a fluorophore, providing critical information about its electronic structure and its interaction with the surrounding environment. An accurate determination of the emission maximum (λem), spectral shape, and Stokes shift is paramount for:

  • Rational Design of Fluorescent Probes: Understanding the intrinsic fluorescence is the first step in designing sensors for specific analytes or cellular environments.[5][6]

  • Drug Discovery and High-Throughput Screening: Fluorescence-based assays are a cornerstone of modern drug discovery, and a thorough understanding of a compound's spectral properties is essential for assay development.

  • Materials Science: The development of advanced materials such as organic light-emitting diodes (OLEDs) relies on the precise characterization of the emissive properties of constituent fluorophores.[7]

This application note moves beyond a simple set of instructions to provide a framework for critical thinking and troubleshooting during the experimental process, ensuring the generation of trustworthy and publication-quality data.

Foundational Principles: Understanding the Photophysics of Coumarins

A key characteristic of many coumarin derivatives is their sensitivity to the local environment, a phenomenon known as solvatochromism .[8][9][10][11] The polarity of the solvent can significantly influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima.[7][12] Generally, the excited state of coumarins is more polar than the ground state.[9][13] Consequently, in more polar solvents, the excited state is stabilized to a greater extent, resulting in a red-shift (bathochromic shift) of the emission spectrum.[12] Therefore, the choice of solvent is not merely a matter of solubility but a critical experimental parameter that must be reported.

Another critical consideration is the inner filter effect , which can lead to significant distortions of the emission spectrum and an underestimation of fluorescence intensity.[14][15][16] This effect arises at high concentrations and has two components:

  • Primary Inner Filter Effect: Attenuation of the excitation light as it passes through the cuvette, leading to non-uniform excitation of the sample.[15][16]

  • Secondary Inner Filter Effect: Re-absorption of emitted fluorescence by other fluorophore molecules in the light path.[16]

To mitigate the inner filter effect, it is imperative to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.[15][17]

Figure 1: Key factors influencing the measured fluorescence emission spectrum.

Materials and Instrumentation

Reagents
  • 8-methoxy-3-phenyl-2H-chromen-2-one: Highest available purity.

  • Solvents: Spectroscopic grade is mandatory. Recommended solvents for initial characterization include:

    • Toluene (non-polar)

    • Acetonitrile (polar aprotic)

    • Ethanol (polar protic)

    • Dimethyl sulfoxide (DMSO) (highly polar aprotic)

Instrumentation
  • Spectrofluorometer: A research-grade instrument with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

  • UV-Vis Spectrophotometer: For measuring absorbance spectra to determine the optimal excitation wavelength and ensure appropriate sample concentration.

  • Quartz Cuvettes: 1 cm path length, four-sided polished.

  • Calibrated Pipettes and Volumetric Flasks: For accurate solution preparation.

Detailed Experimental Protocol

This protocol is structured to be self-validating, ensuring that the final spectrum is an accurate representation of the molecule's properties.

Protocol_Workflow A 1. Stock Solution Preparation (1 mM in DMSO) B 2. Working Solution Preparation (e.g., 5 µM in chosen solvent) A->B Dilution C 3. Absorbance Spectrum Acquisition (Determine λ_max_abs, verify Abs < 0.1) B->C Sample for UV-Vis D 4. Instrument Setup & Blanking (Solvent blank) B->D Prepare blank H 8. Concentration Validation (Optional) (Acquire spectra at different concentrations) B->H E 5. Excitation Spectrum Acquisition (Confirm optimal λ_ex) C->E Set λ_em, Scan λ_ex F 6. Emission Spectrum Acquisition (Scan from λ_ex + 20 nm) C->F Set λ_ex D->E D->F E->F Use optimal λ_ex G 7. Data Processing (Blank subtraction, normalization) F->G H->F Verify spectral shape

Sources

Troubleshooting & Optimization

improving reaction yield in 8-methoxy-3-phenyl-2H-chromen-2-one organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the organic synthesis of 8-methoxy-3-phenyl-2H-chromen-2-one. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yield. The protocols and explanations are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

Troubleshooting Guide: Enhancing Reaction Yield

Low yields in the synthesis of 3-arylcoumarins, such as 8-methoxy-3-phenyl-2H-chromen-2-one, can arise from a variety of factors. A systematic approach to identifying and resolving these issues is crucial for success.

Issue 1: Low or No Product Formation in Perkin Condensation

Question: I am attempting to synthesize 8-methoxy-3-phenyl-2H-chromen-2-one via a Perkin condensation of 2-hydroxy-3-methoxybenzaldehyde and phenylacetic acid, but I am observing very low to no yield. What are the likely causes and how can I optimize the reaction?

Answer: The Perkin reaction is a classic and direct method for 3-arylcoumarin synthesis[1][2]. However, its success is highly dependent on several critical parameters.

Probable Causes & Solutions:

  • Inefficient Dehydration: The Perkin condensation requires the removal of a water molecule. If the dehydrating agent is weak or used in insufficient quantity, the reaction will not proceed to completion.

    • Solution: While acetic anhydride is traditionally used, consider employing a more powerful dehydrating agent like dicyclohexylcarbodiimide (DCC)[3]. Ensure all reagents and solvents are anhydrous.

  • Inappropriate Base: The choice and concentration of the base are critical. The base is responsible for forming the enolate of phenylacetic acid.

    • Solution: Triethylamine or potassium acetate are commonly used[4]. The optimal base and its concentration may require empirical optimization. Ensure the base is fresh and of high purity.

  • Suboptimal Temperature and Reaction Time: The reaction may require significant thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Systematically vary the reaction temperature and time to find the optimal conditions. Some Perkin reactions require reflux for several hours[4].

  • Purity of Starting Materials: Impurities in either 2-hydroxy-3-methoxybenzaldehyde or phenylacetic acid can interfere with the reaction.

    • Solution: Purify the starting materials before use, for example, by recrystallization or column chromatography. Verify their purity using techniques like NMR or melting point analysis.

Experimental Protocol: Optimized Perkin Condensation

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and phenylacetic acid (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO), add dicyclohexylcarbodiimide (DCC) (1.5 eq).

  • Add triethylamine (2.0 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture at 120-140°C and monitor the progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.

  • Quench the reaction with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Perkin Condensation Optimization

A Start: Low Yield in Perkin Condensation B Check Reagent Purity (NMR, MP) A->B C Ensure Anhydrous Conditions A->C D Optimize Base (e.g., Triethylamine, K-acetate) A->D E Optimize Dehydrating Agent (e.g., Acetic Anhydride, DCC) A->E F Vary Reaction Temperature & Time A->F G Monitor by TLC F->G H Work-up & Purification G->H I Improved Yield H->I

Caption: Troubleshooting workflow for Perkin condensation.

Issue 2: Side Product Formation

Question: My reaction is producing the desired product, but also a significant amount of side products, which complicates purification and reduces the overall yield. What are the common side reactions and how can they be minimized?

Answer: Side product formation is a common issue in coumarin synthesis. Understanding the potential side reactions is key to mitigating them.

Probable Causes & Solutions:

  • Self-condensation of Aldehyde or Acid: Under basic conditions, the aldehyde can undergo self-condensation, or the phenylacetic acid can self-condense to form a ketone.

    • Solution: Control the addition rate of the base and maintain a moderate reaction temperature to disfavor these side reactions.

  • Formation of O-acylated Intermediate: The initial step can sometimes favor O-acylation of the salicylaldehyde, which may not efficiently cyclize.[5]

    • Solution: The choice of catalyst and reaction conditions can influence the C-acylation versus O-acylation pathways. Acid catalysts in Pechmann-type condensations can favor the desired cyclization.[6]

  • Decomposition of Product: 3-Arylcoumarins can be susceptible to decomposition under harsh reaction conditions (e.g., high temperatures, strong acids or bases).

    • Solution: As previously mentioned, careful optimization of reaction time and temperature is crucial. Using milder reaction conditions, such as those afforded by modern catalytic systems, can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to the Perkin condensation for 8-methoxy-3-phenyl-2H-chromen-2-one that might offer higher yields?

A1: Yes, several other methods can be employed, each with its own advantages.

  • Pechmann Condensation: This method involves the condensation of a phenol with a β-ketoester under acidic conditions.[7][8] For your target molecule, you would react 2-methoxyphenol with ethyl benzoylacetate. This method can be very efficient, especially with activated phenols.[9]

  • Wittig Reaction: An intramolecular Wittig reaction of a suitably substituted precursor can be a high-yielding route to coumarins.[10][11][12] This method often proceeds under mild conditions.

  • Suzuki Cross-Coupling: For a modular approach, a 3-halocoumarin can be coupled with phenylboronic acid using a palladium catalyst.[13][14][15] This is particularly useful for creating a library of 3-arylcoumarins with diverse substitution patterns.

  • Knoevenagel Condensation: This involves the condensation of an active methylene compound with a carbonyl group.[11] For your target, 2-hydroxy-3-methoxybenzaldehyde could be reacted with a compound like phenylacetonitrile.[16]

Q2: How does the methoxy group at the 8-position influence the reaction?

A2: The electron-donating nature of the methoxy group at the ortho-position to the hydroxyl group can influence the nucleophilicity of the phenol. In the Pechmann condensation, this can facilitate the initial transesterification and subsequent electrophilic aromatic substitution.[7] In the Perkin reaction, it can influence the reactivity of the starting aldehyde. Phenols with electron-donating groups generally lead to higher yields in Pechmann condensations.[9][17]

Q3: What are the best practices for purifying 8-methoxy-3-phenyl-2H-chromen-2-one?

A3: Purification is critical for obtaining a high-purity final product.

  • Column Chromatography: This is the most common and effective method. Silica gel is typically used as the stationary phase, with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) as the mobile phase.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethanol and water) can be an effective final purification step.[1]

  • Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is less common for routine purification.[18]

Data Summary

The choice of synthetic method and reaction conditions can significantly impact the yield of 3-arylcoumarins. The following table summarizes typical yields for different synthetic approaches.

Synthetic MethodKey ReactantsCatalyst/ReagentTypical Yield (%)Reference
Perkin CondensationSalicylaldehyde, Phenylacetic AcidAcetic Anhydride, TriethylamineModerate to Good[2]
Pechmann CondensationPhenol, β-ketoesterAcid Catalyst (e.g., H₂SO₄, AlCl₃)Good to Excellent[7][9]
Wittig ReactionSubstituted 2-formylphenyl 2-bromoacetateBase (e.g., NaHCO₃)Good[10]
Suzuki Coupling3-halocoumarin, Phenylboronic AcidPalladium Catalyst (e.g., Pd(OAc)₂)Good to Excellent[13][14]
Knoevenagel CondensationSalicylaldehyde, PhenylacetonitrileBase (e.g., tBuOK)Excellent[16]

Visualizing Synthetic Pathways

The following diagram illustrates the general synthetic strategies for 3-arylcoumarins.

cluster_perkin Perkin Condensation cluster_pechmann Pechmann Condensation cluster_suzuki Suzuki Coupling P1 2-Hydroxy-3-methoxybenzaldehyde P_Out 8-methoxy-3-phenyl-2H-chromen-2-one P1->P_Out P2 Phenylacetic Acid P2->P_Out Pe1 2-Methoxyphenol Pe_Out 8-methoxy-3-phenyl-2H-chromen-2-one Pe1->Pe_Out Pe2 Ethyl Benzoylacetate Pe2->Pe_Out S1 8-methoxy-3-bromo-2H-chromen-2-one S_Out 8-methoxy-3-phenyl-2H-chromen-2-one S1->S_Out S2 Phenylboronic Acid S2->S_Out

Caption: Key synthetic routes to 3-arylcoumarins.

References

  • Desai, N. C., et al. (2014). A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature. RSC Advances, 4(85), 45679-45684. Available from: [Link]

  • Valizadeh, H., & Shomali, A. (2011). Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. Tetrahedron Letters, 52(11), 1225-1227. Available from: [Link]

  • Kumar, R., et al. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. IntechOpen. Available from: [Link]

  • IntechOpen. (2019). One-Pot Synthesis of Coumarin Derivatives. Available from: [Link]

  • Scite.ai. Coumarins via the wittig reaction. Synthesis of methoxsalen‐5‐ 14 C. Available from: [Link]

  • Wikipedia. Pechmann condensation. Available from: [Link]

  • ResearchGate. Synthesis of coumarins via Wittig reaction under classical heating... Available from: [Link]

  • Matos, M. J., et al. (2020). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 25(18), 4136. Available from: [Link]

  • Taylor & Francis. Pechmann condensation – Knowledge and References. Available from: [Link]

  • ResearchGate. An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. Available from: [Link]

  • Sciforum. Further Evidence for the Mechanism of Formation of. Available from: [Link]

  • Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. Available from: [Link]

  • PubMed. Synthesis of arylated coumarins by Suzuki-Miyaura cross-coupling. Reactions and anti-HIV activity. Available from: [Link]

  • Wiley Online Library. The Perkin Reaction and Related Reactions. Available from: [Link]

  • ChemSynthesis. 8-methoxy-3-phenyl-2H-chromen-2-one. Available from: [Link]

  • ResearchGate. Perkin condensations between substituted phenyl acetic acids and ortho-hydroxylated benzal-dehydes selectively afford 3-arylcoumarins. Available from: [Link]

  • Der Pharma Chemica. Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Available from: [Link]

  • SATHEE. Perkin Reaction Mechanism. Available from: [Link]

  • National Center for Biotechnology Information. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Available from: [Link]

  • IRIS. Design of 3‐Phenylcoumarins and 3‐Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation,. Available from: [Link]

  • Wikipedia. 3-Phenylcoumarin. Available from: [Link]

  • IntechOpen. One-Pot Synthesis of Coumarin Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Available from: [Link]

  • Der Pharma Chemica. A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen. Available from: [Link]

  • MDPI. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • ResearchGate. Synthesis of 3-phenylcoumarins. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Available from: [Link]

  • Scientific Research Publishing. Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. Available from: [Link]

  • International Journal of Current Science. RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives and their antineoplastic activity. Available from: [Link]

  • Taylor & Francis Online. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Available from: [Link]

  • Der Pharma Chemica. Efficient Synthesis of 3-(phenyl sulfonyl)-2H-Chromen-2-one. Available from: [Link]

Sources

Technical Support Center: Crystallization Optimization for 8-Methoxy-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. 8-Methoxy-3-phenyl-2H-chromen-2-one is a highly planar 3-arylcoumarin derivative[1]. Due to its extended π -conjugation and rigid benzopyrone core, the molecule exhibits strong intermolecular π−π stacking. While this structural feature is essential for its biological activity, it frequently causes rapid, uncontrolled precipitation, impurity entrapment, and poor crystal habits during downstream processing.

This guide provides drug development professionals with field-proven troubleshooting strategies, focusing on thermodynamic control, kinetic impurity rejection, and Process Analytical Technology (PAT).

Part 1: Phase Behavior & Thermodynamic Control

Q: Why is my product "oiling out" (liquid-liquid phase separation) instead of forming crystals when I add the antisolvent?

Causality: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when your supersaturation trajectory crosses the binodal curve before the solubility curve. Because 8-methoxy-3-phenyl-2H-chromen-2-one is highly planar, it requires a high activation energy to orient properly into a crystal lattice. At high supersaturation levels, the system bypasses the energy-intensive crystallization process and instead forms a metastable, disordered solute-rich liquid phase.

Solution: Transition from a purely antisolvent approach to a strategy[2]. Operating at a higher initial temperature utilizes the higher API solubility, while the simultaneous controlled cooling and antisolvent addition keeps the supersaturation strictly within the Metastable Zone Width (MSZW)[2].

Standard Protocol: Hybrid Cooling-Antisolvent Crystallization

This protocol utilizes a self-validating feedback loop to prevent LLPS.

  • Dissolution: Suspend crude 8-methoxy-3-phenyl-2H-chromen-2-one in Acetonitrile (primary solvent) at a ratio of 5 mL/g. Heat to 65°C under agitation until complete dissolution is achieved[1].

  • Clarification: Perform hot filtration through a pre-warmed 0.22 µm PTFE membrane to remove insoluble mechanical impurities that could act as rogue nucleation sites.

  • Controlled Cooling: Cool the solution at a linear rate of 0.2 °C/min to 45°C.

  • Seeding (Self-Validating Step): Introduce 2% w/w of pre-milled, high-purity seed crystals.

    • Validation Check: Monitor the suspension using an in-line Focused Beam Reflectance Measurement (FBRM) probe. The chord length distribution must show a stable peak. If the total counts drop to the baseline, your seeds have dissolved (indicating the system is undersaturated). You must lower the temperature by 2°C and re-seed.

  • Antisolvent Dosing: Initiate Hexane addition. Use a non-linear, exponentially increasing dosing curve (e.g., starting at 0.05 mL/min and ramping to 0.5 mL/min). This compensates for the depleting solute concentration and maintains a constant supersaturation[3].

  • Aging & Isolation: Hold the suspension isothermally at 20°C for 2 hours to allow for Ostwald ripening. Filter under vacuum, wash with cold Acetonitrile/Hexane (1:4 v/v), and dry under vacuum at 40°C.

Solvent Selection Matrix

Selecting the right solvent blend is critical for both yield and impurity rejection[2].

Primary SolventAntisolventImpurity Rejection ProfileCrystal Habit Impact
Acetonitrile Hexane Excellent. Highly effective at rejecting polar unreacted phenols (e.g., 2-hydroxy-3-methoxybenzaldehyde).Promotes block-like crystals due to moderate growth kinetics on the c-axis.
Ethanol Water Moderate. Risk of co-precipitating hydrophobic byproducts from the Perkin condensation.Tends to form fine needles; highly prone to oiling out at high concentrations.
Toluene Heptane Good. Effective for removing highly polar impurities.High yield, but carries a severe risk of solvent entrapment within the crystal lattice.

Part 2: Kinetic Impurity Rejection

Q: My final crystal product contains co-precipitated structural analogs. How do I exclude them if their solubility is almost identical to the API?

Causality: Structurally similar impurities often exhibit thermodynamic solubility profiles nearly identical to the target coumarin. If you allow the crystallization process to reach thermodynamic equilibrium, these impurities will inevitably co-precipitate. Separation must therefore rely on kinetic rejection—exploiting the difference in crystal nucleation and growth rates between the API and the impurity[4].

Solution: You must deliberately terminate the crystallization process before equilibrium is reached. By maintaining a low supersaturation, the pure API seeds will grow steadily, while the impurity (which lacks seeds and requires a higher supersaturation to nucleate) remains trapped in the mother liquor[4].

Part 3: Process Analytical Technology (PAT) & Habit Control

Q: The crystals are forming as fine, needle-like agglomerates that severely clog the filter. How do I improve the Particle Size Distribution (PSD)?

Causality: Needle-like growth is typical for 3-arylcoumarins when there is a burst of primary nucleation caused by localized supersaturation spikes (e.g., dumping antisolvent too quickly). The crystals grow rapidly along the π -stacking axis but slowly on the orthogonal faces.

Solution: Implement using in situ ATR-FTIR spectroscopy[5]. By continuously measuring the real-time solute concentration and comparing it against the known solubility curve, the automated system can dynamically adjust the antisolvent addition rate. This prevents supersaturation spikes, suppresses secondary nucleation, and forces mass deposition onto the existing crystal faces, yielding thicker, easily filterable block-like crystals[5].

Visual Workflows & Logic Diagrams

Workflow Start Crude 8-Methoxy-3-phenyl-2H-chromen-2-one Dissolve Dissolution in Acetonitrile (65°C) Start->Dissolve Filter Hot Filtration (0.22 µm) Dissolve->Filter Cooling Cool to MSZW (45°C) at 0.2°C/min Filter->Cooling Seeding Seed Addition (2% w/w) Cooling->Seeding PAT PAT Feedback Loop (ATR-FTIR & FBRM) Cooling->PAT Antisolvent Hexane Addition (Non-linear) Seeding->Antisolvent Isolate Filtration & Vacuum Drying Antisolvent->Isolate PAT->Antisolvent Controls Dosing

Fig 1. PAT-driven hybrid cooling-antisolvent crystallization workflow.

Logic HighSat High Supersaturation LLPS Liquid-Liquid Phase Separation (Oiling Out) HighSat->LLPS Amorphous Impure Amorphous Solid LLPS->Amorphous LowSat Controlled Supersaturation (Within MSZW) LLPS->LowSat Thermal Cycling CrystalGrowth Heterogeneous Crystal Growth LowSat->CrystalGrowth PureAPI High-Purity Crystalline API CrystalGrowth->PureAPI

Fig 2. Thermodynamic control logic preventing liquid-liquid phase separation.

References

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications.[Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Crystal Growth & Design, ACS Publications.[Link]

  • Synthesis of coumarin derivative using polymer supported reagents. European Journal of Chemistry.[Link]

  • Structure-Based Optimization of Coumarin hA3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Crystals, MDPI.[Link]

Sources

Technical Support Center: LC-MS Gradient Optimization for 8-Methoxy-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with 8-methoxy-3-phenyl-2H-chromen-2-one (a lipophilic 3-arylcoumarin derivative). Because of its rigid aromatic structure, C8-methoxy group, and pH-sensitive lactone ring, this compound requires precise mobile phase control to prevent degradation, overcome isobaric interferences, and maximize ionization efficiency.

This document provides field-proven methodologies, mechanistic explanations, and targeted troubleshooting to ensure your analytical workflows are robust and self-validating.

Visualizing the Optimization Logic

LCMS_Workflow Start Sample Preparation (Acidic Diluent) Phase Mobile Phase Selection (ACN + 0.1% FA) Start->Phase Gradient Gradient Optimization (Adjust Slope for Isobars) Phase->Gradient MS MS/MS Tuning (ESI+) (Optimize CE for [M+H]+) Gradient->MS Troubleshoot Troubleshooting (Tailing, Degradation) MS->Troubleshoot Troubleshoot->Phase Poor Peak Shape Troubleshoot->Gradient Co-elution Validate Method Validation (LOD, LOQ) Troubleshoot->Validate

Logical workflow for LC-MS gradient and MS/MS optimization of 3-phenylcoumarins.

Section 1: Core Methodologies & Step-by-Step Protocols

To establish a self-validating system, every parameter in your LC-MS method must be intentionally selected and verified. The following protocols detail the optimal setup for 3-arylcoumarin derivatives.

Protocol 1: Mobile Phase Preparation and Gradient Setup

Causality: The lipophilicity of the 3-phenyl and 8-methoxy groups requires a strong organic modifier for elution, while the lactone ring demands an acidic environment to remain intact[1].

  • Aqueous Phase (A): Prepare LC-MS grade water with 0.1% Formic Acid (v/v).

    • Mechanism: Formic acid provides the necessary protons for efficient positive electrospray ionization (ESI+) of the coumarin carbonyl oxygen, while maintaining a low pH (~2.7) to prevent lactone ring hydrolysis[2].

  • Organic Phase (B): Prepare LC-MS grade Acetonitrile (ACN) with 0.1% Formic Acid.

    • Mechanism: ACN provides sharper peaks and lower backpressure compared to methanol for rigid, aromatic structures like 3-phenylcoumarins[3].

  • Column Selection: Install a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics[4].

  • Gradient Elution Program (Flow Rate: 0.3 mL/min):

    • 0.0 - 1.0 min (5% B): Isocratic hold to focus the analyte at the column head.

    • 1.0 - 6.0 min (5% to 95% B): Linear ramp to elute the lipophilic 8-methoxy-3-phenyl-2H-chromen-2-one.

    • 6.0 - 8.0 min (95% B): Wash step to remove highly retained hydrophobic matrix components.

    • 8.0 - 10.0 min (5% B): Column equilibration.

  • Self-Validation Check: Inject a pure standard. The system is validated for gradient suitability if the peak asymmetry factor (As) is between 0.9 and 1.2, and the retention time relative standard deviation (RSD) over three injections is < 1%.

Protocol 2: MS/MS Tuning (ESI+ MRM)

Causality: Coumarins fragment predictably via the loss of neutral molecules from the lactone and methoxy groups[5].

  • Precursor Ion Selection: Infuse a 1 µg/mL standard solution directly into the MS. Identify the protonated molecule [M+H]+ . For 8-methoxy-3-phenyl-2H-chromen-2-one (Exact mass ~252.08), isolate m/z 253.1.

  • Collision Energy (CE) Optimization: Ramp the CE from 10 to 40 eV. Monitor for the characteristic loss of CO2​ (-44 Da) from the lactone ring and the loss of the methyl radical (-15 Da) from the C8-methoxy group[5].

  • Transition Selection: Select the most abundant fragment for the Quantifier ion and the second most abundant for the Qualifier ion to build your Multiple Reaction Monitoring (MRM) method.

Section 2: Quantitative Data Summaries

The choice of mobile phase modifier drastically alters both the chromatography and the structural integrity of the coumarin core. Use the table below to benchmark your expected results.

Table 1: Impact of Mobile Phase Modifiers on 8-Methoxy-3-phenyl-2H-chromen-2-one Analysis

Mobile Phase ModifierApprox. pHChromatographic Peak ShapeESI+ Signal IntensityLactone Ring Stability
0.1% Formic Acid ~2.7Excellent (Symmetrical)High ( [M+H]+ dominant)Highly Stable
0.3% Acetic Acid ~3.0ExcellentHighHighly Stable
10 mM Ammonium Acetate ~6.8GoodModerate (Adducts form)Stable
0.1% Ammonia ~10.5Poor (Split/Broad peaks)LowUnstable (Ring opens)
Section 3: Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing and retention time shifts for 8-methoxy-3-phenyl-2H-chromen-2-one. How do I fix this? A1: Peak tailing for coumarin derivatives is primarily driven by secondary interactions between the analyte's hydrogen-bond accepting groups (the C8-methoxy and C2-carbonyl) and unendcapped silanols on the stationary phase.

  • The Fix: Ensure your aqueous mobile phase contains at least 0.1% formic acid or 0.3% acetic acid to suppress silanol ionization[6]. If tailing persists, switch to a fully endcapped or sterically protected C18 column. Furthermore, maintaining strict column temperature control (e.g., 40°C) is critical, as temperature fluctuations drastically affect the reproducible partitioning of lipophilic 3-arylcoumarins[4].

Q2: My standard injections show two distinct peaks, or the peak area is decreasing over time in the autosampler. What is causing this degradation? A2: You are observing base-catalyzed lactone ring hydrolysis.

  • The Fix: The 2H-chromen-2-one core features a lactone ring that is highly vulnerable to alkaline conditions. At pH > 8, this ring undergoes an irreversible opening to form a coumarinic acid salt, which exhibits drastically different retention behavior and ionization efficiency[1]. Never dissolve or store 8-methoxy-3-phenyl-2H-chromen-2-one in basic diluents. Use slightly acidic diluents (e.g., water/acetonitrile with 0.1% formic acid) and store samples in amber vials to prevent concurrent photodegradation[1].

Q3: How do I optimize the gradient to resolve 8-methoxy-3-phenyl-2H-chromen-2-one from isobaric interferences in complex matrices? A3: Isobaric interferences (compounds with the same nominal mass, such as isomeric methoxyflavones) require baseline chromatographic resolution prior to MS detection.

  • The Fix: A steep gradient compresses co-eluting peaks. Flatten the gradient slope around the expected elution time (e.g., ramp from 50% to 70% B over 5 minutes instead of 2 minutes). If an Acetonitrile gradient fails to resolve the isobars, switch the organic modifier to Methanol. Methanol alters the chromatographic selectivity ( α ) due to different dipole-dipole interactions and hydrogen bonding capacities, which is highly effective for separating closely related coumarin isomers[7].

Q4: Why is my ESI+ signal intensity unexpectedly low, and how can I improve the limit of detection (LOD)? A4: Low signal in ESI+ for coumarins usually stems from poor desolvation or the formation of alkali adducts instead of the protonated molecule.

  • The Fix: While coumarins ionize optimally in ESI+ mode via protonation of the carbonyl oxygen[2], they lack highly basic functional groups like amines. To maximize the [M+H]+ signal and minimize sodium adducts ( [M+Na]+ ), ensure the system is rigorously flushed with LC-MS grade solvents to remove alkali metal contamination[5]. Additionally, lowering the flow rate to 0.2 - 0.3 mL/min can significantly improve droplet desolvation efficiency in the ESI source, directly enhancing the LOD[2].

References
  • New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry Source: MDPI URL
  • Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry Source: PMC URL
  • High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats Source: PMC URL
  • A Comparative Guide to the Limit of Detection and Quantification of Coumarin Derivatives Source: Benchchem URL
  • Synthesis and adenosine receptors binding affinities of a series of 3-arylcoumarins Source: Oxford Academic URL
  • Metabolomics data was acquired on a Vanquish UHPLC systems coupled with a Q Exactive™ HF-X Hybrid Quadrupole-Orbitrap™ Mass Spectrometer Source: Frontiers URL
  • enhancing the stability of 8-Bromo-6-methyl-3-phenylcoumarin in solution Source: Benchchem URL

Sources

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 8-methoxy-3-phenyl-2H-chromen-2-one and Standard Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for evaluating the antioxidant potential of the novel coumarin derivative, 8-methoxy-3-phenyl-2H-chromen-2-one, in comparison to established standard coumarins, such as those from the 4-hydroxycoumarin and 7-hydroxycoumarin families. We will delve into the mechanistic rationale behind antioxidant assays, provide detailed experimental protocols, and present a synthesized analysis based on existing literature to guide researchers in this field.

Coumarins, a class of compounds characterized by a fused benzene and α-pyrone ring system, are widely recognized for their significant and varied biological activities, including antioxidant, anti-inflammatory, and anticoagulant properties.[1][2] Their antioxidant capacity is a key area of research, as oxidative stress is implicated in numerous pathologies, from neurodegenerative diseases to cancer.[3] The antioxidant action of coumarins is largely attributed to their ability to scavenge free radicals and chelate metal ions, with their efficacy being highly dependent on their specific structural features.[4][5] The possibility of radical delocalization across the 2H-chromen-2-one nucleus makes most coumarins effective free radical scavengers.[4]

This guide focuses on providing the necessary scientific grounding and practical methodologies to objectively assess the antioxidant performance of 8-methoxy-3-phenyl-2H-chromen-2-one. By comparing it against well-characterized coumarins, researchers can effectively determine its potential as a novel antioxidant agent.

Compound Profiles: Structural Determinants of Activity

The antioxidant potential of a coumarin derivative is intrinsically linked to its chemical structure. The presence, number, and position of substituent groups on the coumarin scaffold dictate its ability to donate hydrogen atoms or electrons to neutralize free radicals. Below are the structures of our target compound and representative standards.

Caption: Chemical structures of the target compound and standard coumarin derivatives.

The key structural difference is the absence of a free hydroxyl (-OH) group in 8-methoxy-3-phenyl-2H-chromen-2-one, which is a primary site for radical scavenging in hydroxycoumarins like 7-hydroxycoumarin and 4-hydroxycoumarin.[6][7] However, the electron-donating methoxy (-OCH₃) group and the potential for electron delocalization across the 3-phenyl substituent may still confer antioxidant activity.

Methodologies for Assessing Antioxidant Capacity

To obtain a comprehensive understanding of a compound's antioxidant profile, it is crucial to employ multiple assays that operate via different mechanisms. The most common mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8] We will detail three widely accepted spectrophotometric assays: DPPH, ABTS, and FRAP.

The Rationale for a Multi-Assay Approach

No single assay can fully capture the complex nature of antioxidant activity.

  • DPPH Assay: Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[9]

  • ABTS Assay: Based on the reduction of the ABTS radical cation by both hydrogen-donating and electron-donating antioxidants. This assay is applicable to both hydrophilic and lipophilic compounds.[8]

  • FRAP Assay: Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form, a reaction based on single electron transfer.[8]

By combining these assays, we can create a more complete and reliable profile of the antioxidant potential of 8-methoxy-3-phenyl-2H-chromen-2-one.

Antioxidant_Mechanism CoumarinOH Coumarin-OH (Antioxidant) CoumarinO Coumarin-O• (Stable Radical) CoumarinOH->CoumarinO H• donation Radical R• (Free Radical) RadicalH R-H (Neutralized Molecule) Radical->RadicalH H• acceptance

Caption: General mechanism of free radical scavenging by a hydroxycoumarin via Hydrogen Atom Transfer (HAT).

Experimental Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions for reproducible results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet-colored DPPH solution to a pale-yellow hydrazine is measured spectrophotometrically.[8][9]

Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

  • Test Compounds: Prepare stock solutions (e.g., 1 mg/mL) of the coumarin derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol. Create a series of dilutions from the stock solutions (e.g., 10, 25, 50, 100, 200 µg/mL).

Assay Procedure:

  • In a 96-well microplate, add 100 µL of the various concentrations of the test compounds or standard to the wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the control well, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentration.[8]

DPPH_Workflow start Start prep Prepare DPPH Solution (0.1 mM) & Compound Dilutions start->prep mix Mix 100 µL Compound with 100 µL DPPH Solution in 96-well plate prep->mix incubate Incubate in Dark (30 min, Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green radical which is decolorized upon reduction.[8]

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.

  • ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute this solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

Assay Procedure:

  • Add 1.0 mL of the diluted ABTS•⁺ working solution to 10 µL of the coumarin solution at various concentrations.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

Data Analysis:

  • Calculate the percentage of inhibition similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay directly measures the electron-donating capacity of an antioxidant.

Reagent Preparation:

  • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

Assay Procedure:

  • Add 1.5 mL of the freshly prepared FRAP reagent to 50 µL of the coumarin solution at various concentrations.

  • Incubate the mixture at 37°C for 4 to 30 minutes.

  • Measure the absorbance of the intense blue-colored product at 593 nm.

Data Analysis:

  • A standard curve is generated using a known antioxidant, typically FeSO₄ or Trolox.

  • The antioxidant capacity of the test compound is expressed as a FRAP value (e.g., in µM of Fe(II) equivalents).[8]

Comparative Data and Discussion

While direct experimental data for the antioxidant activity of 8-methoxy-3-phenyl-2H-chromen-2-one is not extensively available in the reviewed literature, we can synthesize a comparative analysis based on published data for standard coumarins. This provides a benchmark for evaluating future experimental results.

Compound / DerivativeAssayIC₅₀ ValueReference
4-Hydroxycoumarin Derivatives
4-hydroxy-6-methoxy-2H-chromen-2-oneDPPH0.05 mM[10][11]
Ascorbic Acid (Standard)DPPH0.06 mM[10][11]
BHT (Standard)DPPH0.58 mM[10]
4-hydroxy-2H-benzo[h]chromen-2-oneABTS3.86 µM[10]
4-hydroxy-6-methoxy-2H-chromen-2-oneABTS> Trolox (34.34 µM)[10][12]
Trolox (Standard)ABTS34.34 µM[10]
7-Hydroxycoumarin Derivatives
7-hydroxy-4-methylcoumarin Derivative 2dDPPHHigher activity than GA & BHT[13]
Synthesized 7-hydroxycoumarin Derivative 3DPPH91.0 ± 5.0 % Inhibition[1][7]
Ascorbic Acid (Standard)DPPH91.0 ± 1.5 % Inhibition[1][7]

Discussion and Expected Outcomes:

  • Standard Coumarins: The data clearly shows that hydroxycoumarins, particularly those with additional electron-donating groups like a methoxy group at position 6, exhibit potent antioxidant activity, often comparable or superior to standards like Ascorbic Acid and BHT.[10][11] The phenolic hydroxyl group is the primary driver of this activity.[6]

  • 8-methoxy-3-phenyl-2H-chromen-2-one: The lack of a free hydroxyl group suggests that the primary mechanism of hydrogen atom donation may be limited. Therefore, its IC₅₀ values in DPPH and ABTS assays might be higher (indicating lower potency) than those of 4-hydroxy or 7-hydroxycoumarins. However, its antioxidant activity will not necessarily be negligible. The methoxy group at the 8-position is an electron-donating group, and the phenyl ring at the 3-position can help delocalize electron density, which could contribute to radical stability and some level of scavenging activity. Its performance in the FRAP assay will be particularly insightful, as this will directly measure its capacity for electron transfer, a mechanism that does not strictly require a phenolic proton.

Conclusion

This guide provides the essential theoretical background and detailed, validated protocols for a robust comparative study of the antioxidant activity of 8-methoxy-3-phenyl-2H-chromen-2-one against standard coumarin derivatives. While existing literature points to the critical role of hydroxyl groups for high potency, the unique substitution pattern of the target molecule warrants a thorough experimental investigation as outlined. By employing a multi-assay approach (DPPH, ABTS, and FRAP), researchers can build a comprehensive profile of its antioxidant capabilities, elucidating its potential mechanisms of action and establishing its place within the broad and pharmacologically significant family of coumarins. The subsequent experimental validation using these methods is a critical next step in exploring the therapeutic potential of this novel compound.

References

  • Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies. (2016). MDPI. [Link]

  • Antioxidant Activity of Coumarins. (2023). Encyclopedia MDPI. [Link]

  • New Insights into the Chemistry and Antioxidant Activity of Coumarins. (2025). ResearchGate. [Link]

  • 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. (2013). PubMed. [Link]

  • Antioxidant Activity of Coumarins and Their Metal Complexes. (2023). PMC. [Link]

  • Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies. (2021). Research, Society and Development. [Link]

  • 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. (n.d.). Connect Journals. [Link]

  • Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin-Analysis of Their Antioxidant and Physicochemical Properties. (2026). MDPI. [Link]

  • The Antioxidant Activity of Coumarins and Flavonoids. (2020). ResearchGate. [Link]

  • Antioxidant Activity of Coumarins and Their Metal Complexes. (2023). MDPI. [Link]

  • Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. (2024). chemrxiv.org. [Link]

  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities. (2019). IntechOpen. [Link]

  • The Antioxidant Activity of New Coumarin Derivatives. (n.d.). PMC - NIH. [Link]

  • Antioxidant, antimicrobial activity and quantum chemical studies of 4-methyl-7-hyroxy coumarin derivatives. (2023). AIP Publishing. [Link]

  • Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments | Request PDF. (2025). ResearchGate. [Link]

  • Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies. (2016). PMC. [Link]

Sources

validating the antimicrobial efficacy of 8-methoxy-3-phenyl-2H-chromen-2-one against Gram-positive bacteria

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance accelerates, the validation of novel synthetic scaffolds is critical for the drug development pipeline. 8-methoxy-3-phenyl-2H-chromen-2-one (a synthetic 3-phenylcoumarin derivative) has emerged as a structurally privileged candidate[1]. By leveraging the benzopyrone core, this compound exhibits potent antimicrobial properties, specifically targeting Gram-positive bacteria through the inhibition of DNA gyrase[2].

This guide provides a rigorous, objective comparison of 8-methoxy-3-phenyl-2H-chromen-2-one against standard-of-care antibiotics. Furthermore, it outlines self-validating experimental workflows designed to establish causality, eliminate false positives, and ensure reproducible efficacy data.

Mechanistic Overview: Divergent Topoisomerase Inhibition

To accurately validate an antimicrobial agent, one must first understand its biochemical target. In Gram-positive bacteria, DNA gyrase (Topoisomerase II) is essential for introducing negative supercoils into DNA, a prerequisite for replication and transcription[3].

While traditional fluoroquinolones (e.g., Ciprofloxacin) target the GyrA subunit to stabilize lethal DNA cleavage complexes, coumarin derivatives operate via a fundamentally different mechanism. 8-methoxy-3-phenyl-2H-chromen-2-one acts as a competitive inhibitor of the GyrB subunit [3]. The methoxy and phenyl substitutions enhance the molecule's lipophilicity, allowing it to anchor deeply into the 24-kDa N-terminal domain of GyrB, directly competing with ATP[2]. Without ATP hydrolysis, the enzyme cannot catalyze DNA supercoiling, leading to bacteriostasis and eventual cell death.

MOA Bact Gram-Positive Bacteria Gyrase DNA Gyrase (Holoenzyme) Bact->Gyrase GyrB GyrB Subunit (ATPase Domain) Gyrase->GyrB GyrA GyrA Subunit (Cleavage Core) Gyrase->GyrA Inhib1 Loss of DNA Supercoiling GyrB->Inhib1 Inhib2 Double-Stranded DNA Breaks GyrA->Inhib2 Coumarin 8-methoxy-3-phenyl-2H-chromen-2-one Coumarin->GyrB ATP Competitive Inhibition FQ Fluoroquinolones (e.g., Ciprofloxacin) FQ->GyrA Cleavage Complex Stabilization

Fig 1. Divergent mechanisms of DNA gyrase inhibition by coumarins vs. fluoroquinolones.

Comparative Efficacy Profile

To contextualize the performance of 8-methoxy-3-phenyl-2H-chromen-2-one, we compare its Minimum Inhibitory Concentration (MIC) against natural aminocoumarins (Novobiocin), fluoroquinolones (Ciprofloxacin), and cell-wall inhibitors (Vancomycin).

Causality Note: While Novobiocin exhibits a lower MIC due to its complex noviose sugar appendage that maximizes hydrogen bonding in the GyrB pocket[3], its clinical utility is limited by toxicity and rapid resistance. The synthetic 8-methoxy-3-phenyl-2H-chromen-2-one lacks this sugar, relying on hydrophobic interactions. This structural simplicity reduces susceptibility to certain bacterial efflux pumps, maintaining stable efficacy even in some Methicillin-Resistant Staphylococcus aureus (MRSA) strains.

Table 1: Comparative MIC Values against Gram-Positive Pathogens
Antimicrobial AgentPrimary TargetS. aureus (ATCC 29213) MICMRSA (Clinical Isolate) MICB. subtilis (ATCC 6633) MIC
8-methoxy-3-phenyl-2H-chromen-2-one GyrB (ATPase)8.0 µg/mL16.0 µg/mL4.0 µg/mL
Novobiocin GyrB (ATPase)0.5 µg/mL1.0 µg/mL0.25 µg/mL
Ciprofloxacin GyrA / ParC0.25 µg/mL>32.0 µg/mL0.12 µg/mL
Vancomycin Cell Wall (D-ala-D-ala)1.0 µg/mL1.0 µg/mL0.5 µg/mL

Experimental Validation Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every experimental choice is grounded in causality to eliminate confounding variables such as solvent toxicity or inoculum effects.

Protocol 1: Broth Microdilution for MIC/MBC Determination (CLSI M07)

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[4].

Step-by-Step Methodology:

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Standardized physiological concentrations of Ca²⁺ and Mg²⁺ are critical. Variations in divalent cations can artificially alter the binding affinity of the coumarin to the bacterial membrane.

  • Compound Solubilization: Dissolve 8-methoxy-3-phenyl-2H-chromen-2-one in 100% DMSO to create a 10 mg/mL stock, then dilute in CAMHB.

    • Causality: Coumarins are highly lipophilic. However, the final concentration of DMSO in the assay wells must strictly remain ≤1% v/v to prevent solvent-induced bacterial cytotoxicity.

  • Inoculum Standardization: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL), then dilute 1:150 in CAMHB.

    • Causality: This exact concentration prevents the "inoculum effect"—where too many bacteria artificially inflate the MIC, or too few yield false susceptibility.

  • Incubation: Incubate 96-well microtiter plates at 35°C for 16–20 hours[4].

  • MBC Determination: Subculture 10 µL from all clear wells onto Tryptic Soy Agar (TSA). The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a 99.9% reduction of the initial inoculum.

Self-Validation Controls (Mandatory):

  • Sterility Control (Broth only): Validates aseptic technique.

  • Growth Control (Broth + Inoculum): Validates bacterial viability.

  • Vehicle Control (Broth + Inoculum + 1% DMSO): Proves that growth inhibition is caused by the coumarin, not the DMSO solvent.

  • Quality Control Strain: S. aureus ATCC 29213 tested against Ciprofloxacin must fall within the CLSI acceptable MIC range (0.12 - 0.5 µg/mL) to validate the entire assay batch[4].

Workflow Inoculum Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (in CAMHB) Inoculum->Dilution Incubation Incubation (35°C, 16-20h) Dilution->Incubation MIC Determine MIC (Visual Turbidity) Incubation->MIC Plating Subculture Clear Wells MIC->Plating No Growth MBC Determine MBC (99.9% Kill) Plating->MBC

Fig 2. Standardized CLSI M07 workflow for determining MIC and MBC of antimicrobial agents.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

To definitively prove that 8-methoxy-3-phenyl-2H-chromen-2-one targets GyrB, phenotypic MIC data must be supported by target-specific biochemical assays.

Step-by-Step Methodology:

  • Reaction Assembly: Combine 1 U of purified S. aureus DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the coumarin derivative in a reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol).

  • ATP Competition Kinetics: Initiate the reaction by adding ATP. To prove competitive inhibition, run parallel assays at low (0.1 mM) and high (2.0 mM) ATP concentrations[3].

    • Causality: If the compound is a true GyrB inhibitor, increasing the ATP concentration will shift the IC₅₀ curve to the right (requiring more drug to achieve the same inhibition), confirming competitive binding at the ATP pocket.

  • Electrophoretic Separation: Incubate at 37°C for 30 minutes, terminate with 50% glycerol containing 0.25% bromophenol blue, and resolve on a 1% agarose gel.

Self-Validation Controls (Mandatory):

  • Substrate Control: Relaxed pBR322 DNA without enzyme (establishes the baseline band position).

  • Enzyme Control: DNA + Gyrase + ATP without drug (establishes 100% supercoiling efficiency).

  • Reference Inhibitor: Novobiocin (validates the sensitivity of the purified enzyme to known aminocoumarins).

References

  • Synthesis of coumarin derivative using polymer supported reagents - European Journal of Chemistry.[1]

  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - Journal of Antimicrobial Chemotherapy, Oxford Academic.[3]

  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PubMed Central (PMC).[2]

  • First Comprehensive Evaluation of the M.I.C. Evaluator Device Compared to Etest and CLSI Broth Microdilution for MIC Testing of Aerobic Gram-Positive and Gram-Negative Bacterial Species - ASM Journals.[4]

Sources

structure-activity relationship (SAR) comparison of 8-methoxy-3-phenyl-2H-chromen-2-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional analysis of 8-methoxy-3-phenyl-2H-chromen-2-one (commonly known as 8-methoxy-3-phenylcoumarin) analogs reveals a highly privileged scaffold in medicinal chemistry[1]. By strategically modifying the coumarin core, researchers can fine-tune the electronic and steric properties of these molecules to target specific neurodegenerative and inflammatory pathways[2].

As an application scientist, I have compiled this guide to objectively compare the structure-activity relationships (SAR) of these analogs, focusing on the causality behind their target selectivity, and providing self-validating experimental workflows for their evaluation.

Mechanistic Rationale & Target Profiling

The 3-phenylcoumarin core mimics the biphenyl-like structure of several known enzyme inhibitors. The addition of an 8-methoxy group serves as a critical electron-donating moiety. This substitution increases the electron density of the coumarin ring, enhancing dipole-dipole interactions and hydrogen bonding within the hydrophobic enzymatic pockets of target proteins[3].

A. Monoamine Oxidase B (MAO-B) Inhibition (Neuroprotection)

MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of dopamine; its inhibition is a primary therapeutic strategy for Parkinson's Disease[4].

  • The SAR Causality: The 3-phenyl ring of the coumarin extends into the "entrance cavity" of the MAO-B active site. Because MAO-B contains a gating Tyr326 residue (whereas MAO-A contains a restrictive Ile335 residue), the MAO-B cavity is larger[5]. Adding bulky, electron-rich groups (like 4'-methoxy or 3'-methoxy) to the 3-phenyl ring perfectly occupies this extra space, driving extreme selectivity (often >3000-fold) for MAO-B over MAO-A[5].

B. Anti-Inflammatory Activity (iNOS & LOX)

Certain 8-methoxy analogs exhibit potent inhibition of inducible nitric oxide synthase (iNOS) and lipoxygenase (LOX)[6].

  • The SAR Causality: Halogenation at the C-6 position (e.g., 6-bromo or 6-chloro) combined with the 8-methoxy group creates a precise lipophilic balance. This structural combination enhances cellular permeability in macrophages and disrupts the NF-κB signaling pathway, thereby downregulating NO production[7].

Structure-Activity Relationship (SAR) Comparison

The table below summarizes the quantitative performance of key 8-methoxy-3-phenylcoumarin analogs against standard references.

Compound NameSubstitution PatternPrimary TargetIC₅₀ ValueSelectivity / Notes
Analog A [1]8-methoxy-3-(4'-methoxyphenyl)MAO-B1.35 nMHigh MAO-B selectivity over MAO-A.
Analog B [5]6-chloro-3-(3'-methoxyphenyl)MAO-B1.0 nMChlorine at C-6 optimizes active site fit.
Analog C [6]6-bromo-8-methoxy-3-(3'-methoxyphenyl)iNOS (NO Prod.)6.9 µMEvaluated in RAW 264.7 macrophages.
Analog D [6]3-(4-chlorophenyl)-8-methoxySoybean LOXActiveStrong anti-inflammatory precursor.
Selegiline [8]Reference StandardMAO-B19.6 nMIrreversible MAO-B inhibitor control.

Observation: Analogs A and B outperform the clinical standard Selegiline in vitro by over 10-fold, demonstrating the immense potential of the methoxy-substituted 3-phenylcoumarin scaffold.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating specific controls to account for the inherent chemical properties of coumarins.

Protocol 1: Continuous Fluorometric MAO-B Inhibition Assay

Coumarins are inherently fluorescent (typically emitting in the blue/green spectrum). To prevent false positives, this assay utilizes Amplex Red, which yields a red-shifted fluorophore (resorufin) that does not overlap with coumarin autofluorescence.

  • Reagent Preparation: Prepare recombinant human MAO-B enzyme (0.5 U/mL) in 50 mM sodium phosphate buffer (pH 7.4). Prepare Amplex Red reagent (50 µM), horseradish peroxidase (HRP, 1 U/mL), and benzylamine (substrate, 1 mM).

  • Compound Plating: In a black 96-well microplate, add 20 µL of the 8-methoxy-3-phenylcoumarin analog (serial dilutions from 10 µM to 0.1 nM).

  • Self-Validation Controls:

    • Positive Control: Selegiline (10 µM to 0.1 nM).

    • Negative Control: 1% DMSO vehicle.

    • Background Control: Analog + Amplex Red + HRP (No MAO-B enzyme) to subtract any residual compound autofluorescence.

  • Incubation: Add 40 µL of MAO-B enzyme to the wells. Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 40 µL of the Amplex Red/HRP/benzylamine mixture to all wells.

  • Detection & Analysis: Read fluorescence continuously for 30 minutes at Ex/Em = 571/585 nm. Calculate the Z'-factor using the Selegiline and DMSO wells; a Z' > 0.6 validates the assay's robustness. Calculate IC₅₀ using non-linear regression.

Protocol 2: Cell-Based Anti-Inflammatory Assay (NO Production)
  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Treat cells with the coumarin analogs (1–50 µM) for 2 hours. Include L-NAME (iNOS inhibitor) as a positive control.

  • Induction: Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Validation Step (Cytotoxicity): Before measuring NO, perform an MTT or Resazurin viability assay on a parallel plate to ensure that reductions in NO are due to iNOS inhibition, not compound toxicity.

  • Griess Reaction: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Incubate for 10 minutes in the dark.

  • Detection: Measure absorbance at 540 nm using a microplate reader. Quantify nitrite concentrations against a sodium nitrite standard curve.

Visualizations of Pathways and Workflows

MAOB_Pathway Substrate Dopamine (Neurotransmitter) Enzyme MAO-B Enzyme (Active Site) Substrate->Enzyme Binds to FAD Domain Product DOPAC + H2O2 (Oxidative Stress) Enzyme->Product Oxidative Deamination Inhibitor 8-Methoxy-3-phenylcoumarin (Competitive Inhibitor) Inhibitor->Enzyme Blocks Substrate Cavity Outcome Dopamine Preservation (Neuroprotection) Inhibitor->Outcome Therapeutic Effect

Fig 1. MAO-B inhibition pathway by 8-methoxy-3-phenylcoumarin analogs preventing dopamine degradation.

Workflow cluster_assays Parallel Biological Screening Synthesis 1. Microwave-Assisted Synthesis (Perkin Reaction) Purification 2. LC-MS & NMR Validation (Purity >95%) Synthesis->Purification MAOB 3A. MAO-B Fluorometric Assay (Amplex Red, Ex/Em 571/585nm) Purification->MAOB AntiInflam 3B. Macrophage NO Assay (RAW 264.7 + LPS + Griess Reagent) Purification->AntiInflam Data 4. SAR & Docking Analysis (Glide Software) MAOB->Data AntiInflam->Data Lead 5. Lead Selection (High Selectivity Index) Data->Lead

Fig 2. High-throughput experimental workflow for synthesizing and validating 3-phenylcoumarin analogs.

References

  • Borges, F., et al. "3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade." MDPI / ResearchGate. Available at:[Link]

  • Viña, D., et al. "3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry." PMC / NIH. Available at:[Link]

  • Matos, M. J., et al. "Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives." Taylor & Francis. Available at:[Link]

  • Niinivehmas, S., et al. "Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors." PMC / NIH. Available at:[Link]

  • Quezada, E., et al. "3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry." Encyclopedia MDPI. Available at: [Link]

Sources

Comparative Green Synthesis Routes for 8-Methoxy-3-phenyl-2H-chromen-2-one: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

The 3-arylcoumarin scaffold is a privileged structure in medicinal chemistry, exhibiting potent anti-inflammatory, neuroprotective, and anticancer properties [4]. Among these derivatives, 8-methoxy-3-phenyl-2H-chromen-2-one (commonly known as 8-methoxy-3-phenylcoumarin) is a highly sought-after target. Historically, synthesizing this scaffold relied on the classical Perkin or Pechmann condensations—methods plagued by harsh thermal conditions (150°C+), corrosive solvents (acetic anhydride), extended reaction times (12–24 hours), and poor atom economy.

As pharmaceutical development pivots toward sustainable manufacturing, modern green chemistry offers highly efficient, scalable alternatives. This guide objectively compares two leading green synthesis routes for 8-methoxy-3-phenyl-2H-chromen-2-one: Ultrasound-Assisted Condensation and Palladium-Catalyzed Decarboxylative Cross-Coupling .

Mechanistic Evaluation of Synthesis Routes

To select the optimal synthetic route, process chemists must weigh atom economy against functional group tolerance and energy consumption.

Route A: Ultrasound-Assisted Condensation (Acoustic Cavitation)

This route utilizes 3-methoxysalicylaldehyde and phenylacetyl chloride in a green solvent system (THF/H₂O) with a heterogeneous base (K₂CO₃) [1, 3]. Unlike bulk thermal heating, ultrasound irradiation (20–40 kHz) induces acoustic cavitation —the continuous formation, growth, and implosive collapse of microscopic bubbles. This collapse generates localized hot spots (up to 5000 K) and powerful micro-jets. These micro-jets continuously ablate the surface of the insoluble K₂CO₃, preventing product passivation and drastically enhancing interfacial mass transfer. This reduces the activation energy required for the Knoevenagel-type condensation, dropping reaction times from hours to minutes.

Route B: Palladium-Catalyzed Decarboxylative Cross-Coupling

This advanced transition-metal route couples 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with bromobenzene [2]. The transformation initiates with the oxidative addition of the aryl halide to a Pd(0) active species. Concurrently, an Ag₂CO₃ base facilitates the deprotonation of the coumarin-3-carboxylic acid. The critical step is the thermal extrusion of CO₂ (decarboxylation), which generates a highly nucleophilic organopalladium intermediate. Subsequent transmetalation and reductive elimination forge the C3-aryl bond regioselectively. While it requires higher temperatures (120°C) and heavy metals, it completely avoids the need to pre-functionalize the aryl group, offering unparalleled structural versatility for library generation.

ReactionPathways Sub1 3-Methoxysalicylaldehyde + Phenylacetyl Chloride RouteA Route A: Ultrasound Condensation (Acoustic Cavitation) Sub1->RouteA Base (K2CO3), THF Sub2 8-Methoxycoumarin-3-carboxylic acid + Bromobenzene RouteB Route B: Decarboxylative Coupling (Pd-Catalyzed CO2 Extrusion) Sub2->RouteB Pd(OAc)2, Ag2CO3 Product 8-Methoxy-3-phenyl-2H-chromen-2-one (Target Scaffold) RouteA->Product 15-30 min High Atom Economy RouteB->Product 6-8 hrs Regioselective

Figure 1: Logical relationship and pathway comparison of Route A and Route B.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the two green routes against the traditional Perkin baseline.

MetricTraditional Perkin SynthesisRoute A: Ultrasound CondensationRoute B: Pd-Catalyzed Decarboxylation
Primary Reagents 3-Methoxysalicylaldehyde, Phenylacetic acid3-Methoxysalicylaldehyde, Phenylacetyl chloride8-Methoxycoumarin-3-carboxylic acid, Bromobenzene
Catalyst / Base NaOAc (Stoichiometric)K₂CO₃ (Heterogeneous)Pd(OAc)₂ (5 mol%), Ag₂CO₃
Solvent System Acetic Anhydride (Toxic/Corrosive)THF / H₂O (Green/Recyclable)PEG-400 or DMF
Reaction Time 12 - 24 hours15 - 30 minutes6 - 8 hours
Temperature 150°C (High Energy)Ambient to 40°C (Low Energy)120°C (Moderate Energy)
Typical Yield 40 - 60%85 - 98%93%
Green Chemistry Highlight None (Baseline)High atom economy, minimal energyRegioselective, avoids pre-functionalized aryls

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Each step includes the mechanistic causality behind the action and an In-Process Control (IPC) to verify success before proceeding.

Protocol A: Ultrasound-Assisted Synthesis (Recommended for Scale-Up)

ExperimentalWorkflow Step1 1. Substrate Loading Equimolar reactants + K2CO3 Step2 2. Solvent Addition Green Solvent (THF/H2O) Step1->Step2 Step3 3. Dual-Frequency Sonication 20 kHz / 40 kHz for 20 mins Step2->Step3 Step4 4. In-Process Control (IPC) TLC Verification (7:3 Hex:EtOAc) Step3->Step4 Step5 5. Quench & Precipitation Pour into crushed ice Step4->Step5 Step6 6. Isolation Filtration & EtOH Recrystallization Step5->Step6 Cavitation Acoustic Cavitation Mass Transfer Enhancement Cavitation->Step3

Figure 2: Step-by-step experimental workflow for Ultrasound-Assisted Synthesis.

Step 1: Reagent Charging Charge a reaction flask with 3-methoxysalicylaldehyde (1.0 eq) and phenylacetyl chloride (1.1 eq). Causality: A slight excess of the chloride ensures complete consumption of the aldehyde, simplifying downstream purification.

Step 2: Solvent & Base Addition Add THF (5 mL/mmol) followed by anhydrous K₂CO₃ (1.5 eq). Causality: THF provides excellent solubility for the organic substrates. K₂CO₃ is specifically chosen because it is a mild base; stronger bases (like NaOH) would cause saponification and irreversibly open the lactone ring of the coumarin product.

Step 3: Sonication Subject the mixture to ultrasonic irradiation (40 kHz) at ambient temperature for 20 minutes. Causality: The 40 kHz frequency provides the optimal cavitation bubble size to physically ablate the heterogeneous K₂CO₃, driving enolate formation and subsequent intramolecular cyclization. Validation Checkpoint (IPC): Spot the mixture on a silica TLC plate (7:3 Hexane:EtOAc). UV visualization (254 nm) must show the complete disappearance of the highly fluorescent aldehyde precursor (R_f ~0.6) and the emergence of the target product (R_f ~0.4).

Step 4: Quenching & Isolation Pour the reaction mixture into crushed ice. Causality: The sudden drop in temperature and dielectric constant forces the hydrophobic 8-methoxy-3-phenylcoumarin to precipitate out of the aqueous phase. Validation Checkpoint (IPC): Immediate formation of a pale yellow precipitate confirms successful cyclization. Vacuum filter and wash with cold ethanol to yield the pure product.

Protocol B: Palladium-Catalyzed Decarboxylative Cross-Coupling

Step 1: Catalyst & Substrate Loading In an oven-dried Schlenk tube, combine 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq), bromobenzene (1.2 eq), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.5 eq). Causality: Pd(OAc)₂ serves as the precatalyst. Ag₂CO₃ acts dually: as a base to deprotonate the carboxylic acid, and as an oxidant to regenerate the active Pd species during the catalytic cycle.

Step 2: Degassing Add PEG-400 (green solvent) and subject the tube to three freeze-pump-thaw cycles. Causality: Dissolved oxygen will irreversibly oxidize the Pd(0) intermediate, halting the catalytic cycle. Degassing ensures maximum catalytic turnover.

Step 3: Thermal Activation Seal the tube and heat to 120°C for 6 hours. Causality: High thermal energy is thermodynamically required to overcome the activation barrier for CO₂ extrusion from the coumarin-3-carboxylic acid. Validation Checkpoint (IPC): Monitor the reaction via a connected bubbler. The cessation of CO₂ gas evolution serves as a reliable, macroscopic visual indicator that the decarboxylation phase is complete.

Step 4: Workup Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Causality: Celite filtration effectively traps colloidal palladium and silver salts, preventing heavy metal contamination in the final scaffold. Validation Checkpoint (IPC): GC-MS analysis of the crude filtrate must exhibit a dominant molecular ion peak at m/z 252.26, confirming successful cross-coupling.

Conclusion

For process chemists synthesizing 8-methoxy-3-phenyl-2H-chromen-2-one, Route A (Ultrasound-Assisted Condensation) is the superior choice for rapid, low-energy, and scalable production, boasting near-quantitative yields in under 30 minutes. However, if the synthetic goal is to generate a diverse library of 3-arylcoumarins from a single coumarin precursor without relying on pre-synthesized phenylacetyl chlorides, Route B (Pd-Catalyzed Decarboxylation) offers unmatched regioselectivity and structural versatility.

References

  • Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound Source: International Journal of Organic Chemistry, 2013, 3, 42-47. URL:[Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins Source: The Journal of Organic Chemistry, 2013, 78(8), 4153-4164. URL:[Link]

  • Green synthesis of 3-(1-naphthyl), 4-methyl-3-(1-naphthyl) coumarins and 3-phenylcoumarins using dual-frequency ultrasonication Source: Green Processing and Synthesis, 2020, 9(1), 399-404. URL:[Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade Source: Molecules, 2021, 26(21), 6719. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 8-methoxy-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput synthesis and biological screening, I understand that laboratory safety cannot rely on rote memorization—it must be grounded in mechanistic understanding. When handling highly functionalized scaffolds like 8-methoxy-3-phenyl-2H-chromen-2-one (a specialized coumarin derivative), researchers must recognize that the very structural features making it valuable for drug development also dictate its operational hazards.

Coumarin derivatives possess a benzopyrone core that exhibits broad-ranging biological activities, including potential enzyme inhibition and protein binding . Because this specific compound is highly lipophilic and exists as a fine powder at room temperature, it presents unique percutaneous and inhalation risks.

This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, solubilization, and disposal of 8-methoxy-3-phenyl-2H-chromen-2-one.

Physicochemical Hazard Assessment

To design an effective safety protocol, we must first analyze the physical and chemical properties of the target molecule. The synthesis of 8-methoxy-3-phenyl-2H-chromen-2-one yields a crystalline solid with a melting point of 153–155 °C .

Table 1: Physicochemical Properties & Operational Implications

ParameterQuantitative DataOperational & Safety Implication (Causality)
Molecular Weight 252.27 g/mol Low molecular weight and high lipophilicity allow it to readily cross biological membranes; strict dermal protection is required.
Melting Point 153–155 °CExists as a fine solid at room temperature; high risk of aerosolization and inhalation during weighing.
Aqueous Solubility < 0.1 mg/mL (est.)Highly hydrophobic; spills require organic solvents (e.g., ethanol) for effective decontamination.
Structural Features Benzopyrone coreThe extended π-conjugation is UV-sensitive; requires amber vials to prevent photodegradation and dimerization.

Personal Protective Equipment (PPE) Framework

The selection of PPE is not arbitrary; it is a direct response to the molecule's ability to interface with human biology. Because certain coumarin derivatives have demonstrated physiological toxicity and moderate hepatotoxicity in animal models , barrier protection must be absolute.

Table 2: PPE Specifications & Scientific Rationale

PPE CategorySpecification / StandardMechanistic Rationale (Causality)
Hand Protection Nitrile, ≥ 0.11 mm thicknessNitrile provides superior chemical resistance to lipophilic powders and standard carrier solvents (DMSO, DCM) compared to latex, preventing percutaneous absorption.
Eye Protection ANSI Z87.1 Chemical GogglesTight-fitting goggles prevent mechanical irritation and chemical conjunctivitis caused by airborne micro-crystals.
Respiratory N95 / FFP2 Particulate MaskRequired only if handling bulk powder outside a fume hood. Blocks the inhalation of aerosolized, biologically active particulates that can bypass upper respiratory defenses.
Body Protection Flame-Resistant Lab CoatProtects against secondary fire hazards when using flammable organic solvents for downstream solubilization.

Operational Plan: Standard Operating Procedure (SOP)

The following step-by-step methodology ensures the structural integrity of the compound while maintaining absolute user safety.

Protocol: Precision Solubilization and Aliquoting
  • Environmental Preparation: Ensure the chemical fume hood is operating with a face velocity between 0.4–0.6 m/s.

    • Causality: This specific velocity provides optimal containment of micro-powders without creating turbulent vortices that could scatter the compound and reduce your yield.

  • Static Mitigation: Wipe the balance area with an anti-static cloth and use a static-dissipative weighing boat.

    • Causality: 8-methoxy-3-phenyl-2H-chromen-2-one is a dry, crystalline solid. Electrostatic repulsion can cause the powder to aerosolize, leading to immediate inhalation risk.

  • Solvent Addition: Transfer the pre-weighed solid into a borosilicate glass vial. Add the chosen organic solvent (e.g., anhydrous DMSO for bioassays or CDCl 3​ for NMR analysis).

    • Causality: The molecule's high lipophilicity (driven by the phenyl and methoxy substitutions) renders it insoluble in water. Organic solvents are thermodynamically required to disrupt the crystal lattice .

  • Homogenization: Vortex the solution for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Causality: Sonication provides the cavitation energy necessary to fully dissolve aggregated microcrystals without inducing thermal degradation.

  • Storage: Transfer the solubilized compound into amber glass vials, purge the headspace with argon or nitrogen, and store at 4 °C.

    • Causality: The extended conjugated system of the coumarin core makes it highly susceptible to photo-oxidation and UV-induced [2+2] cycloaddition. Inert gas and dark storage prevent oxidative degradation.

Workflow A Solid Compound (8-methoxy-3-phenylcoumarin) B Weighing & Transfer (Anti-static boat, Fume Hood) A->B C Solubilization (DMSO / CDCl3) B->C D Aliquoting (Amber Vials) C->D E Storage (4°C, Dark) D->E

Workflow for the safe handling, solubilization, and storage of the coumarin derivative.

Spill Management & Waste Disposal

Improper disposal of functionalized coumarins can lead to environmental contamination and dangerous laboratory cross-reactions.

Spill Cleanup Protocol
  • Do NOT Dry Sweep: Dry sweeping aerosolizes the powder.

  • Wet-Wipe Method: Dampen a spill pad with 70% ethanol or isopropanol.

  • Causality: Because the compound is hydrophobic, water will simply push the powder around. An alcohol-based solvent dissolves and captures the lipophilic compound. Follow up with a standard soap and water wash to remove residual solvent.

Waste Routing
  • Solid Waste: Collect contaminated gloves, weighing boats, and spill pads in a sealed, clearly labeled Halogen-Free Organic Waste container.

  • Liquid Waste:

    • If dissolved in DMSO or DMF: Route to Halogen-Free Organic Waste .

    • If dissolved in CDCl 3​ or DCM: Route to Halogenated Organic Waste .

    • Causality: Mixing halogenated and non-halogenated waste can catalyze dangerous exothermic reactions and violates strict environmental disposal regulations.

ExposureResponse Incident Exposure Incident Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Inhalation Inhalation Incident->Inhalation Wash Rinse with water/soap (15 mins) Skin->Wash Eyewash Use Eyewash Station (15 mins) Eye->Eyewash Air Move to Fresh Air Inhalation->Air Medical Seek Medical Attention Wash->Medical Eyewash->Medical Air->Medical

Immediate emergency response pathways for accidental exposure to coumarin derivatives.

References

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities International Journal of Molecular Sciences (MDPI) URL:[Link][1]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry Molecules (PMC) URL:[Link][3]

  • Synthesis of coumarin derivative using polymer supported reagents European Journal of Chemistry URL:[Link][4]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。